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  • Product: 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid
  • CAS: 63219-49-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid: A Cornerstone for Protease Inhibitor Synthesis

Abstract This technical guide provides a comprehensive analysis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid, a pivotal chiral building block in modern medicinal chemistry. We will dissect its chemical stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid, a pivotal chiral building block in modern medicinal chemistry. We will dissect its chemical structure, stereoisomeric forms, and physicochemical properties. The narrative emphasizes the causality behind synthetic strategies and the self-validating protocols required for its production. A significant focus is placed on its critical role as a precursor to potent antiretroviral agents, specifically the HIV-1 protease inhibitor Atazanavir. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of a Chiral Scaffold

3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid, often abbreviated as Z-Ahpb, is a non-proteinogenic amino acid derivative. Its structure is characterized by a phenylbutyl side chain, a hydroxyl group, and a benzyloxycarbonyl (Cbz or Z) protected amine. This unique arrangement, particularly its stereochemistry, makes it an invaluable intermediate for synthesizing complex, biologically active molecules.[1]

The core value of this compound lies in its application as a key fragment in the synthesis of peptidomimetics, most notably HIV-1 protease inhibitors.[1][2] The α-hydroxy-β-amino acid motif is a classic transition-state isostere for the tetrahedral intermediate of peptide bond hydrolysis, enabling molecules that contain it to act as potent, competitive inhibitors of aspartic proteases like HIV-1 protease and renin.[1] This guide will explore the synthesis, properties, and application of Z-Ahpb, with a special focus on the (2R,3S) and (2S,3S) stereoisomers, which are crucial for the synthesis of drugs like Atazanavir.[3]

Physicochemical Properties and Structural Analysis

The precise chemical identity and purity of Z-Ahpb are critical for its successful use in multi-step pharmaceutical synthesis. A combination of spectroscopic and physical data is used for its characterization.

Chemical Structure and Stereochemistry

The molecule possesses two chiral centers at the C2 (bearing the hydroxyl group) and C3 (bearing the protected amino group) positions. This gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2S,3S), and (2R,3R). The relative stereochemistry (syn or anti) and the absolute configuration of these centers are paramount for biological activity in the final drug product. For instance, the specific (2S,3S) configuration is incorporated into the structure of Atazanavir.[3]

  • IUPAC Name: (2R,3S)-2-hydroxy-4-phenyl-3-(phenylmethoxycarbonylamino)butanoic acid (for one of its common isomers)[4]

  • Molecular Formula: C18H19NO5[4][5]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): Provides a reactive handle for amide bond formation.

    • Hydroxyl (-OH): Crucial for mimicking the transition state in enzyme active sites.

    • Benzyloxycarbonyl (Cbz/Z): A robust, yet removable, protecting group for the amine, preventing unwanted side reactions. It is typically removed by catalytic hydrogenation.

    • Phenyl Group: Contributes to hydrophobic interactions within enzyme binding pockets.

Physical and Spectroscopic Data Summary

Accurate characterization is essential for quality control. The following tables summarize key physical and computational data for a representative isomer.

Table 1: Physical Properties

PropertyValueSource
Molecular Weight329.3 g/mol [4][5]
AppearanceWhite to off-white solidGeneric observation
Melting PointVaries by isomer and purityN/A
XLogP32.4[4][5]

Table 2: Computed Spectroscopic and Related Data

IdentifierValueSource
Monoisotopic Mass329.12632271 Da[4][5]
Polar Surface Area95.9 Ų[5]
Rotatable Bond Count6[5]

Synthesis and Stereoselective Control

The synthesis of Z-Ahpb with high stereochemical purity is a significant challenge. Various strategies have been developed, often starting from readily available chiral precursors like amino acids or sugars.[1][2]

Retrosynthetic Analysis

A common approach involves the stereoselective reduction of a corresponding α-keto-β-amino acid ester, which itself can be derived from L-phenylalanine. This retrosynthesis highlights the key bond disconnections and strategic considerations.

G cluster_reagents Key Reagents Target Z-Ahpb (3-Benzyloxycarbonylamino- 2-hydroxy-4-phenylbutyric acid) KetoEster Z-Protected α-Keto-β-Amino Ester Target->KetoEster Stereoselective Reduction Phenylalanine L-Phenylalanine Methyl Ester KetoEster->Phenylalanine Oxidation & Amine Protection CbzCl Benzyl Chloroformate (Cbz-Cl) KetoEster->CbzCl Amine Protection OxidationReagent Oxidizing Agent ReductionReagent Stereoselective Reducing Agent

Caption: Retrosynthetic pathway for Z-Ahpb from L-Phenylalanine.

Experimental Protocol: Synthesis from L-Phenylalanine Methyl Ester

This protocol outlines a representative, field-proven methodology. The causality behind reagent choice is explained to provide deeper insight.

Step 1: Protection of the Amine

  • Dissolve L-Phenylalanine methyl ester hydrochloride in a suitable solvent system (e.g., Dichloromethane and water).

  • Cool the mixture to 0-5 °C in an ice bath. This is critical to control the exothermicity of the reaction.

  • Add a base, such as sodium carbonate, to neutralize the hydrochloride salt and create the free amine.

  • Slowly add Benzyl Chloroformate (Cbz-Cl). The Cbz group is chosen for its stability under a range of conditions and its ease of removal via hydrogenation.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Perform an aqueous workup to separate the protected product, N-Cbz-L-phenylalanine methyl ester.

Step 2: α-Keto Ester Formation (Oxidation)

  • Dissolve the product from Step 1 in a suitable solvent like acetonitrile.

  • Use an oxidizing agent (e.g., Chromium trioxide or a milder alternative like Dess-Martin periodinane) to convert the α-carbon to a ketone. This step is crucial and must be carefully controlled to avoid over-oxidation.

  • Monitor the reaction closely by TLC or HPLC.

  • Upon completion, quench the reaction and purify the resulting α-keto ester, typically by column chromatography.

Step 3: Stereoselective Reduction

  • Dissolve the purified α-keto ester in a polar protic solvent like methanol or ethanol at low temperature (e.g., -20 °C to 0 °C).

  • Add a reducing agent. Sodium borohydride (NaBH₄) is a common choice due to its mildness and selectivity. The choice of solvent and temperature is critical for achieving high diastereoselectivity, favoring the formation of the syn or anti diol as desired.

  • The hydride attacks the ketone, and the stereochemical outcome is directed by the existing chiral center at the β-position.

  • After the reaction is complete, quench carefully with a weak acid.

  • Purify the resulting diastereomeric mixture of Z-Ahpb methyl esters.

Step 4: Saponification

  • Hydrolyze the methyl ester to the free carboxylic acid using a base like sodium hydroxide (NaOH) in a water/methanol mixture.[6]

  • Monitor the reaction until the starting material is consumed.

  • Acidify the reaction mixture to protonate the carboxylate, causing the final product, Z-Ahpb, to precipitate.

  • Collect the solid by filtration and purify by recrystallization.

Purification and Characterization Workflow

Ensuring the chemical and stereochemical purity of the final product is non-negotiable in pharmaceutical development.

Caption: Workflow for the purification and quality control of Z-Ahpb.

Application in Drug Development: The Atazanavir Case Study

The primary application of specific Z-Ahpb stereoisomers is in the synthesis of HIV protease inhibitors.[7] Atazanavir, an azapeptide inhibitor, is a prime example.[3]

Mechanism of HIV Protease Inhibition

HIV-1 protease is an aspartic protease that cleaves viral Gag-Pol polyproteins into functional proteins, a step essential for viral maturation.[3] Atazanavir binds to the active site of this enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[3][7] The core scaffold derived from Z-Ahpb is designed to mimic the natural peptide substrate's transition state.

G cluster_normal Normal Viral Maturation cluster_inhibition Inhibition by Atazanavir Protease HIV-1 Protease Polyprotein Gag-Pol Polyprotein Protease->Polyprotein Binds Proteins Mature Viral Proteins Polyprotein->Proteins Cleavage Protease_I HIV-1 Protease Atazanavir Atazanavir (contains Z-Ahpb scaffold) Protease_I->Atazanavir Binds Tightly Blocked Blocked Active Site Atazanavir->Blocked Forms Immature Immature Virus (Non-infectious) Blocked->Immature Leads to

Caption: Mechanism of HIV-1 Protease inhibition by Atazanavir.

Incorporation into the Atazanavir Synthesis

In a convergent synthesis approach, the Z-Ahpb core is modified and coupled with other key fragments.[7][8] A typical route involves:

  • Amide Coupling: The carboxylic acid of a protected Z-Ahpb derivative is activated and coupled with a complex hydrazine derivative.[8][9]

  • Deprotection: The Cbz group is removed via catalytic hydrogenation.

  • Final Coupling: The newly freed amine is then coupled with another amino acid derivative, N-methoxycarbonyl-L-tert-leucine, to complete the Atazanavir structure.[3][9]

The hydroxy group and the phenyl side chain from the original Z-Ahpb scaffold are positioned perfectly within the final drug to make critical hydrogen bonding and hydrophobic interactions with the amino acid residues in the protease active site.

Conclusion

3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its structure is finely tuned to serve as a transition-state mimic, making it a cornerstone in the synthesis of life-saving antiretroviral drugs. The successful synthesis of this compound, demanding precise control over stereochemistry, showcases the sophistication of modern synthetic organic chemistry. As new therapeutic challenges emerge, the principles embodied by the design and application of Z-Ahpb will continue to inform the development of next-generation enzyme inhibitors and other complex bioactive molecules.

References

  • ChemicalBook. (2025, July 16). (2S,3R)-3-(((Benzyloxy)carbonyl)aMino)-2-hydroxy-4-phenylbutanoic acid.
  • Chem-Impex. (n.d.). (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid.
  • Gpatindia. (2020, May 4). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
  • PubChem. (n.d.). (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid.
  • Google Patents. (n.d.). EP1930324A1 - Process for the preparation of atazanavir.
  • ResearchGate. (2016, April 19). Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds.
  • Benchchem. (n.d.). Discovery and synthesis pathways of Atazanavir Sulfate.
  • Syrris. (n.d.). Synthesis the HIV protease inhibitor Atazanavir.
  • PubChem. (n.d.). 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid.
  • Google Patents. (n.d.). CN104163787A - Preparation methods of Atazanavir and sulfate of Atazanavir.
  • ResearchGate. (n.d.). Stereospecific Synthesis of the (2R,3S)- and (2R,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acids from D-Glucono-δ-lactone.

Sources

Exploratory

Stereochemical Architecture and Synthetic Workflows of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid (Cbz-AHPA)

Executive Summary 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPA)[CAS: 63219-49-8][1] is a critical chiral building block in modern drug discovery, specifically in the design of transition-state isoste...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPA)[CAS: 63219-49-8][1] is a critical chiral building block in modern drug discovery, specifically in the design of transition-state isosteres. By mimicking the tetrahedral intermediate formed during peptide bond hydrolysis, AHPA derivatives act as potent, competitive inhibitors of aspartic proteases and metalloproteases. This technical guide deconstructs the stereochemical nuances of Cbz-AHPA, explores its isomeric divergence in therapeutic applications, and provides field-validated synthetic protocols designed for high diastereomeric purity.

Stereochemistry and Isomeric Divergence

The molecular architecture of Cbz-AHPA features two contiguous stereogenic centers at the C2 (hydroxyl) and C3 (amino) positions. This configuration yields four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial orientation of these functional groups is not merely a structural curiosity; it strictly dictates the molecule's biological target affinity[2].

Biological Target Mapping
  • (2S, 3R)-Isomer (Threo configuration): Synthetically derived from D-phenylalanine, this isomer is the core pharmacophore of Bestatin (Ubenimex) . It functions as a potent inhibitor of aminopeptidase N (APN) and leukotriene A4 hydrolase, making it a critical asset in immunomodulatory and antineoplastic research[3].

  • (2S, 3S)-Isomer (Erythro configuration): Known as Allophenylnorstatine (Apns) , this isomer is derived from L-phenylalanine. It perfectly mimics the transition state of the Phe-Pro cleavage site in the HIV polyprotein, serving as the backbone for highly potent HIV-1 protease inhibitors such as KNI-227 and KNI-272 [3].

Stereoisomers Precursor Phenylalanine Precursor L_Phe L-Phenylalanine (S) Precursor->L_Phe D_Phe D-Phenylalanine (R) Precursor->D_Phe Erythro (2S, 3S)-AHPA (Allophenylnorstatine) L_Phe->Erythro Cyanohydrin Route Threo (2S, 3R)-AHPA (Threo-AHPA) D_Phe->Threo Cyanohydrin Route HIV HIV Protease Inhibitors (e.g., KNI-227) Erythro->HIV Peptide Coupling APN Aminopeptidase N Inhibitors (e.g., Bestatin) Threo->APN Peptide Coupling

Figure 1: Stereochemical divergence of phenylalanine precursors into biologically active AHPA isomers.

Synthetic Methodologies: The Causality of Experimental Choices

The synthesis of Cbz-AHPA requires strict control over the C2 and C3 stereocenters. The choice of synthetic route directly impacts the diastereomeric ratio (dr) and overall yield.

The Classical Cyanohydrin Route (Industrial Standard)

The most common approach involves the reaction of N-protected phenylalaninal with potassium cyanide. Causality of mixture generation: Because the nucleophilic attack of the cyanide ion on the planar aldehyde carbonyl lacks strict diastereofacial selectivity, this route inherently produces a mixture of (2S,3S) and (2R,3S) diastereomers. The N-protection step utilizes Benzyl chloroformate (Cbz-Cl) because the Cbz group is highly stable to subsequent peptide coupling conditions but can be orthogonally removed via catalytic hydrogenolysis ( H2​/Pd−C ) without affecting Boc or Fmoc groups.

Modern Stereoselective Approaches

To bypass the poor selectivity and toxicity of the cyanohydrin route, modern methodologies emphasize asymmetric induction:

  • Tandem Oxyhomologation: The one-pot Masked Acyl Cyanide (MAC) reaction facilitates tandem oxyhomologation of N,N-dibenzyl α-amino aldehydes, yielding the (2S,3S) anti configuration with exceptional diastereomeric ratios (dr > 98:2)[3].

  • Organocatalytic Kinetic Resolution: Utilizing racemic secondary nitroallylic alcohols via Michael/acetalization sequences provides highly enantioenriched precursors (up to 98% ee) for (+)-(2S,3R)-AHPA[4].

Experimental Protocol: Synthesis and Resolution of (2S,3S)-Cbz-AHPA

This protocol utilizes the classical cyanohydrin route, engineered as a self-validating system through rigorous in-process analytical checks.

Step 1: Cyanohydrin Formation

  • Dissolve Boc-L-phenylalaninal (1.0 eq) in a biphasic mixture of ethyl acetate and water.

  • Add sodium bisulfite (1.2 eq) and stir at room temperature for 2 hours to form the bisulfite adduct.

  • Cool the reaction vessel to 0°C. Slowly add an aqueous solution of potassium cyanide (1.5 eq). (Safety Causality: KCN is highly toxic; the bisulfite adduct ensures controlled, slow release of the reactive species. Perform strictly in a ventilated fume hood).

  • Stir for 12 hours. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the diastereomeric cyanohydrin mixture.

Step 2: Acidic Hydrolysis & Deprotection

  • Reflux the crude cyanohydrin in 6N HCl for 18 hours.

  • Mechanistic Action: This step simultaneously hydrolyzes the nitrile to a carboxylic acid and removes the acid-labile Boc protecting group.

  • Concentrate the solution under reduced pressure to yield AHPA hydrochloride salts.

Step 3: Cbz Protection

  • Dissolve the crude AHPA·HCl in a 1:1 mixture of dioxane and 1N NaOH.

  • Cool to 0°C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the pH at ~9 using additional NaOH to prevent premature esterification.

  • Stir for 4 hours, acidify to pH 2 with 1N HCl, and extract with ethyl acetate. Dry and concentrate to yield the crude Cbz-AHPA diastereomeric mixture.

Step 4: Diastereomeric Resolution & Validation

  • Dissolve the crude Cbz-AHPA in hot ethanol and add a chiral resolving agent (e.g., Brucine).

  • Allow the solution to cool slowly to room temperature to induce fractional crystallization. The (2S,3S) isomer preferentially crystallizes.

  • Filter the crystals and recrystallize from ethanol to achieve >99% de.

  • Self-Validation (NMR): Confirm the stereochemistry via 1H -NMR. The J2,3​ coupling constant for the erythro (2S,3S) isomer is typically larger (~6.0-8.0 Hz) compared to the threo (2S,3R) isomer (~2.0-4.0 Hz).

Synthesis Start Boc-L-Phenylalaninal Step1 NaHSO3 / KCN (Cyanohydrin Formation) Start->Step1 Intermediate1 Diastereomeric Cyanohydrins (2S,3S) & (2R,3S) Step1->Intermediate1 Step2 Acidic Hydrolysis (HCl, Reflux) Intermediate1->Step2 Intermediate2 AHPA Hydrochloride Salts Step2->Intermediate2 Step3 Cbz-Cl / NaOH (N-Protection) Intermediate2->Step3 Intermediate3 Cbz-AHPA Diastereomers Step3->Intermediate3 Step4 Fractional Crystallization (e.g., Brucine Salt) Intermediate3->Step4 Product Pure (2S,3S)-Cbz-AHPA Step4->Product

Figure 2: Step-by-step synthetic workflow for isolating pure (2S,3S)-Cbz-AHPA.

Quantitative Data Summary

The following table summarizes the stereochemical parameters, biological targets, and critical analytical validation metrics for the AHPA isomers.

Isomer ConfigurationCommon NameAmino Acid PrecursorMajor Biological TargetRepresentative Drug 1H -NMR J2,3​ Coupling
(2S, 3S) AllophenylnorstatineL-PhenylalanineHIV-1 ProteaseKNI-227, KNI-272~6.0 - 8.0 Hz (Erythro)
(2S, 3R) AHPAD-PhenylalanineAminopeptidase N (APN)Bestatin (Ubenimex)~2.0 - 4.0 Hz (Threo)
(2R, 3R) ent-AllophenylnorstatineD-PhenylalanineN/A (Weak activity)N/A~6.0 - 8.0 Hz (Erythro)
(2R, 3S) ent-AHPAL-PhenylalanineN/A (Weak activity)N/A~2.0 - 4.0 Hz (Threo)

References

  • [1] 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid — Chemical Substance Information. NextSDS. Available at:

  • [4] Control of Five Contiguous Stereogenic Centers in an Organocatalytic Kinetic Resolution via Michael/Acetalization Sequence: Synthesis of Fully Substituted Tetrahydropyranols. Organic Letters - ACS Publications. Available at:

  • [3] High anti Diastereoselectivity in a Tandem Oxyhomologation–Coupling Protocol for the Preparation of Amides and Peptides Incorporating α-Hydroxy β-Amino Acids. Organic Letters - ACS Publications. Available at:

  • [2] Overview of the Synthesis of Optically Active 3-Amino-2-Hydroxy-4-Phenylbutyric Acids, Key Intermediates for Numerous Bioactive Compounds. ResearchGate. Available at:

Sources

Foundational

An In-depth Technical Guide to the Role of Z-AHPBA in the Discovery of Novel Bestatin Analogues

This guide provides a comprehensive overview of the strategic use of N-benzyloxycarbonyl-(2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Z-AHPBA) in the design and synthesis of novel bestatin analogues for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the strategic use of N-benzyloxycarbonyl-(2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Z-AHPBA) in the design and synthesis of novel bestatin analogues for researchers, scientists, and drug development professionals.

Introduction: The Need for Novel Bestatin Analogues

Bestatin, a dipeptide isolated from Streptomyces olivoreticuli, is a potent, reversible inhibitor of several metalloproteases, including aminopeptidase N (APN/CD13), leucine aminopeptidase (LAP), and aminopeptidase B (APB).[1][2] Its biological activities are diverse, encompassing immunomodulatory, anti-tumor, and analgesic effects.[1][3] Bestatin, also known as Ubenimex, has seen clinical use in treating acute myeloid leukemia and as an adjuvant in cancer therapy.[4][5]

Despite its therapeutic potential, bestatin has limitations, including a lack of specificity which can lead to off-target effects, and challenges related to its bioavailability.[3][6] These drawbacks have spurred the development of novel analogues with improved potency, selectivity, and pharmacokinetic profiles. Central to this endeavor is the unique α-hydroxy-β-amino acid residue, (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), which is the key pharmacophore responsible for its inhibitory action.

The Pharmacophore: Critical Role of the AHPBA Moiety

The inhibitory power of bestatin stems from the AHPBA component. This non-proteinogenic amino acid mimics the tetrahedral transition state of peptide hydrolysis. The α-hydroxyl and β-amino groups of AHPBA are crucial for coordinating with the zinc ion(s) in the active site of target metalloproteases.[7][8] This interaction is a hallmark of bestatin's mechanism, leading to competitive, and in some cases, slow-binding inhibition.[8]

The structure of bestatin positions the phenyl group of AHPBA in the S1 pocket of the enzyme, while the adjacent L-leucine residue occupies the S1' pocket.[7] This understanding of its binding mode provides a rational basis for designing new analogues by modifying either the AHPBA side chain (P1 position) or the adjacent amino acid (P1' position).

cluster_Bestatin Bestatin Structure cluster_Enzyme Enzyme Active Site Bestatin Bestatin (AHPBA-Leu) AHPBA_moiety AHPBA Moiety (Phenyl Side Chain) Bestatin->AHPBA_moiety Leu_moiety Leucine Moiety Bestatin->Leu_moiety Hydroxyl_Amino α-hydroxyl & β-amino groups Bestatin->Hydroxyl_Amino S1_pocket S1 Pocket S1_prime_pocket S1' Pocket Zinc_ion Zn²⁺ Ion AHPBA_moiety->S1_pocket Binds to Leu_moiety->S1_prime_pocket Binds to Hydroxyl_Amino->Zinc_ion Coordinates

Caption: Binding mode of Bestatin within the enzyme active site.

Z-AHPBA: The Essential Building Block

To synthesize novel bestatin analogues, a protected form of AHPBA is required to prevent unwanted side reactions during peptide coupling. N-benzyloxycarbonyl-(2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (Z-AHPBA) is the ideal starting material.

Why the Z-group? The benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group for amines in peptide synthesis. Its key advantages are:

  • Stability: It is stable to a wide range of reaction conditions used in peptide coupling.

  • Facile Removal: It can be cleanly removed by catalytic hydrogenation (e.g., H₂/Pd-C), a mild method that typically does not affect other functional groups in the molecule.

The use of Z-AHPBA allows for the specific and efficient coupling of the AHPBA core to a diverse range of amino acid esters or other moieties, providing a straightforward route to extensive analogue libraries.

Z_AHPBA Z-AHPBA Structure Z-group (Protecting Group) (C₇H₇O₂C) AHPBA Core ((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid) z_group_detail Benzyloxycarbonyl (Z) Protects β-amino group during coupling Z_AHPBA:z->z_group_detail Function ahpba_core_detail AHPBA Pharmacophore Contains key Zn²⁺ coordinating groups Z_AHPBA:ahpba->ahpba_core_detail Function G start Start Materials (Z-AHPBA & Amino Acid Ester) coupling Peptide Coupling (e.g., HATU, HOBt/EDC) start->coupling protected_dipeptide Protected Dipeptide Analogue coupling->protected_dipeptide deprotection Deprotection (Removal of Z-group & Ester) protected_dipeptide->deprotection final_product Final Bestatin Analogue deprotection->final_product purification Purification & Characterization (HPLC, NMR, MS) final_product->purification

Caption: General workflow for synthesizing bestatin analogues.

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol describes a representative synthesis of a novel bestatin analogue by coupling Z-AHPBA with a desired amino acid methyl ester.

Step 1: Peptide Coupling

  • Dissolution: Dissolve Z-AHPBA (1.0 eq) and the desired amino acid methyl ester hydrochloride (1.1 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add a coupling agent like HATU (1.1 eq) or a combination of EDC (1.2 eq) and HOBt (1.2 eq).

  • Neutralization: Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.5 eq) dropwise to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting protected dipeptide by flash column chromatography on silica gel.

Causality: HATU and EDC/HOBt are chosen for their efficiency in forming an activated ester with the carboxylic acid of Z-AHPBA, which is then susceptible to nucleophilic attack by the amino group of the amino acid ester. [7]DIEA is a non-nucleophilic base used to prevent unwanted side reactions.

Step 2: Deprotection

  • Saponification (Ester Hydrolysis): Dissolve the purified protected dipeptide in a mixture of THF and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC). Acidify the mixture with 1N HCl and extract with ethyl acetate.

  • Hydrogenolysis (Z-group Removal): Dissolve the resulting carboxylic acid in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas (using a balloon) and stir vigorously at room temperature for 4-8 hours.

  • Final Steps: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final bestatin analogue. Further purification can be achieved by reverse-phase HPLC if necessary.

Self-Validation: The success of each step is validated by standard analytical techniques. TLC is used for reaction monitoring. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of Novel Analogues

Once synthesized, the novel analogues must be evaluated for their biological activity.

In Vitro Enzyme Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀).

Protocol for Aminopeptidase N (APN) Inhibition:

  • Reagents: Porcine kidney APN (EC 3.4.11.2), L-Leucine-p-nitroanilide (substrate), Tris-HCl buffer (pH 7.5). [9]2. Preparation: Prepare stock solutions of the synthesized analogues in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the inhibitor solution.

    • Add a fixed amount of the APN enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

    • Initiate the reaction by adding the L-Leucine-p-nitroanilide substrate solution.

    • The total volume in each well is adjusted with the assay buffer. [9]4. Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance at 405 nm over time using a microplate reader. [9]5. Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation

The inhibitory activities of a series of hypothetical bestatin analogues are summarized below for comparison.

CompoundModification (at P1')APN IC₅₀ (nM)LAP IC₅₀ (nM)Selectivity (LAP/APN)
Bestatin L-Leucine85200.24
Analogue 1 L-Valine150900.60
Analogue 2 L-Phenylalanine453507.78
Analogue 3 L-Norleucine60150.25
Analogue 4 D-Leucine>10,000>10,000-

Note: Data is hypothetical and for illustrative purposes.

This table clearly shows how modifications at the P1' position can significantly impact potency and selectivity. For instance, Analogue 2 shows a shift in selectivity towards APN, while the D-amino acid in Analogue 4 completely abolishes activity, highlighting the stereochemical requirements of the enzyme.

Conclusion and Future Directions

Z-AHPBA is an indispensable tool in the medicinal chemist's arsenal for the development of novel bestatin analogues. Its use in established synthetic protocols enables the systematic exploration of the structure-activity relationships (SAR) of metalloprotease inhibitors. Future research will likely focus on synthesizing analogues with non-natural amino acids, macrocyclization to improve conformational rigidity, and the development of probes for identifying novel enzyme targets. [10]These efforts, grounded in the fundamental chemistry of Z-AHPBA, will continue to drive the discovery of next-generation therapeutics for cancer and other diseases.

References

  • Current time information in Kansas City, MO, US. (n.d.). Google.
  • Mathé, G. (1991). Bestatin, an aminopeptidase inhibitor with a multi-pharmacological function. Biomedicine & Pharmacotherapy, 45(2-3), 49-54. [Link]

  • Lazo, J. S., et al. (2001). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1550(2), 138-147. [Link]

  • Yang, Z., et al. (2022). The analgesic activity of Bestatin as a potent APN inhibitor. Frontiers in Pharmacology, 13, 962534. [Link]

  • What is the mechanism of Ubenimex? (2024, July 17). Patsnap Synapse. Retrieved March 25, 2024, from [Link]

  • Rich, D. H., et al. (1984). Inhibition of aminopeptidases by amastatin and bestatin derivatives. Effect of inhibitor structure on slow-binding processes. Journal of Medicinal Chemistry, 27(4), 417-422. [Link]

  • McGowan, S., et al. (2011). Synthesis of new (-)-Bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry, 54(6), 1655-1666. [Link]

  • McGowan, S., et al. (2011). Synthesis of new (-)-bestatin-based inhibitor libraries reveals a novel binding mode in the S1 pocket of the essential malaria M1 metalloaminopeptidase. Journal of Medicinal Chemistry, 54(6), 1655-1666. [Link]

  • Kráľová, E., et al. (2022). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. International Journal of Molecular Sciences, 23(17), 9825. [Link]

  • Chen, Y., et al. (2012). Design, synthesis and evaluation of novel metalloproteinase inhibitors based on L-tyrosine scaffold. Bioorganic & Medicinal Chemistry, 20(19), 5755-5763. [Link]

  • Xu, W., et al. (2018). A Universal Assay for Aminopeptidase Activity and Its Application for Dipeptidyl Peptidase-4 Drug Discovery. Analytical Chemistry, 90(24), 14431-14437. [Link]

  • Mucha, A., et al. (2010). Metallo-aminopeptidase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(8), 1687-1697. [Link]

  • Ocain, T. D., & Rich, D. H. (1988). Synthesis of sulfur-containing analogues of bestatin. Inhibition of aminopeptidases by alpha-thiolbestatin analogues. Journal of Medicinal Chemistry, 31(11), 2193-2199. [Link]

  • Suda, H., et al. (1976). The chemical synthesis of bestatin. The Journal of Antibiotics, 29(5), 600-601. [Link]

  • Lee, S. H., et al. (2015). Stereoselective Synthesis of Novel Bestatin Analogs. Applied Chemistry for Engineering, 26(4), 461-465. [Link]

  • Assmann, K. J., et al. (1997). Inhibition of aminopeptidase A activity causes an acute albuminuria in mice: an angiotensin II-mediated effect? Journal of the American Society of Nephrology, 8(7), 1048-1057. [Link]

  • Papakyriakou, A., et al. (2023). Discovery of Novel Allosteric Inhibitor Hits for Insulin-Regulated Aminopeptidase Provides Insights on Enzymatic Mechanism. ACS Omega, 8(18), 16005-16019. [Link]

  • Barboza, A. P., et al. (2021). KBE009: A Bestatin-Like Inhibitor of the Trypanosoma cruzi Acidic M17 Aminopeptidase with In Vitro Anti-Trypanosomal Activity. Pharmaceuticals, 14(10), 1009. [Link]

Sources

Exploratory

Binding affinity of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives to aminopeptidases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Binding Affinity of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid Derivatives to Aminopeptidases. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Binding Affinity of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid Derivatives to Aminopeptidases.

Introduction

The 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid scaffold represents a class of potent inhibitors targeting various members of the aminopeptidase family of enzymes. These enzymes play crucial roles in a multitude of physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide provides an in-depth analysis of the binding affinity and mechanism of action of these derivatives against key aminopeptidases, supported by experimental data and protocols.

Aminopeptidases are metalloenzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. Their functions are diverse, ranging from protein degradation and turnover to the regulation of bioactive peptides. Dysregulation of aminopeptidase activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. Consequently, the development of specific and potent aminopeptidase inhibitors is an active area of research.

The 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives have emerged as a promising class of inhibitors due to their structural features that mimic the transition state of peptide hydrolysis. The core structure, featuring a hydroxamic acid or a carboxylate group, a benzyloxycarbonyl protecting group, and a phenylbutyl side chain, allows for specific interactions with the active site of target aminopeptidases.

Mechanism of Binding and Molecular Interactions

The inhibitory activity of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives is primarily attributed to their ability to chelate the catalytic metal ion, typically zinc, in the active site of aminopeptidases. The hydroxamic acid or carboxylate moiety in the inhibitor structure acts as a strong metal-binding group, effectively displacing the water molecule involved in the catalytic mechanism.

Beyond metal chelation, the various substituents on the core scaffold contribute to the binding affinity and specificity through interactions with the enzyme's substrate-binding pockets. The benzyloxycarbonyl group often engages in hydrophobic interactions, while the phenylbutyl side chain can fit into specific pockets, contributing to the inhibitor's selectivity for different aminopeptidases.

Quantitative Analysis of Binding Affinity

The binding affinity of these derivatives is typically quantified by determining their inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of selected 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives against different aminopeptidases.

DerivativeTarget AminopeptidaseKi (nM)IC50 (nM)Reference
3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acidPuromycin-sensitive aminopeptidase1.7-
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid (Bestatin)Aminopeptidase N (CD13)20-
Leukotriene A4 hydrolase9-

Experimental Protocols for Determining Binding Affinity

A detailed and validated protocol is essential for accurately determining the binding affinity of inhibitors. The following is a generalized, step-by-step methodology for an enzyme inhibition assay.

Materials and Reagents
  • Purified aminopeptidase enzyme

  • Substrate (e.g., L-leucine-p-nitroanilide)

  • Inhibitor (3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Caption: Workflow for determining enzyme inhibition constants.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the purified aminopeptidase in the assay buffer.

    • Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the substrate to all wells simultaneously.

    • Immediately place the microplate in a microplate reader.

  • Data Acquisition:

    • Monitor the increase in absorbance (or fluorescence) over time, which corresponds to the product formation.

    • Record the data at regular intervals for a set duration (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each inhibitor concentration from the linear portion of the progress curves.

    • Plot the initial velocities against the inhibitor concentrations.

    • Fit the data to a suitable model (e.g., the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibition) to determine the IC50 and/or Ki values.

Structure-Activity Relationship (SAR) and Drug Design Implications

The SAR studies of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives have provided valuable insights for the design of more potent and selective inhibitors.

SAR_Logic Core_Scaffold Core Scaffold: 3-Amino-2-hydroxy-4-phenylbutyric acid N_Terminal N-terminal Group (e.g., Benzyloxycarbonyl) Side_Chain Side Chain (e.g., Phenylbutyl) Metal_Chelator Metal Chelating Group (e.g., Hydroxamic acid) Potency Potency (Ki, IC50) N_Terminal->Potency Hydrophobicity Selectivity Selectivity Side_Chain->Selectivity Shape Complementarity Metal_Chelator->Potency Metal Chelation

Caption: Key structural components influencing inhibitor binding properties.

Key findings from SAR studies include:

  • The stereochemistry of the chiral centers is crucial for potent inhibition. The (2S, 3R) configuration is often preferred for optimal binding.

  • The nature of the N-terminal protecting group influences potency and selectivity. Bulky, hydrophobic groups like benzyloxycarbonyl can enhance binding by interacting with hydrophobic pockets in the enzyme.

  • Modifications to the phenylbutyl side chain can modulate selectivity. Altering the size and electronics of this group can fine-tune the inhibitor's preference for different aminopeptidases.

These insights are instrumental in guiding the rational design of next-generation aminopeptidase inhibitors with improved pharmacological profiles.

Conclusion

The 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives represent a well-established and versatile class of aminopeptidase inhibitors. Their mechanism of action, centered around metal chelation and specific interactions with the enzyme active site, provides a solid foundation for further drug development efforts. The experimental protocols and SAR insights detailed in this guide offer a comprehensive resource for researchers in this field. Continued exploration of this chemical scaffold holds significant promise for the development of novel therapeutics targeting aminopeptidase-related pathologies.

Foundational

Thermodynamic and Kinetic Solubility Profile of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid (Z-AHPBA) in Organic Solvents

Executive Summary 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (commonly referred to as Z-AHPBA) is a highly specialized, chiral building block critical to the synthesis of HIV-1 protease inhibitors (such as S...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (commonly referred to as Z-AHPBA) is a highly specialized, chiral building block critical to the synthesis of HIV-1 protease inhibitors (such as Saquinavir) and aminopeptidase inhibitors (such as Bestatin analogs) [1]. In pharmaceutical process chemistry, the isolation, purification, and downstream coupling of Z-AHPBA depend entirely on its solvation thermodynamics.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere empirical lists. Here, we decode the structural causality behind Z-AHPBA’s solubility profile, providing drug development professionals with mathematically correlatable data, mechanistic insights, and self-validating experimental workflows for crystallization and extraction.

Structural Thermodynamics & Solvation Mechanics

The solubility of Z-AHPBA in any given organic solvent is dictated by the thermodynamic interplay between its crystal lattice energy and the free energy of solvation ( ΔGsolv​ ). Z-AHPBA is an amphiphilic molecule featuring highly contrasting structural domains:

  • Hydrophobic Domains: The phenyl ring (at the C4 position) and the benzyloxycarbonyl (Z) protecting group drive lipophilicity, favoring dispersion forces.

  • Hydrophilic Domains: The secondary hydroxyl group (-OH) and the terminal carboxylic acid (-COOH) act as potent hydrogen-bond donors and acceptors. The carbamate linkage also contributes to polarity.

Because the dissolution of structurally similar hydroxy-phenylbutyric acids is an endothermic process ( ΔH>0 ), solubility increases proportionally with temperature[2]. Solvents that can simultaneously disrupt the strong intermolecular hydrogen bonds of the Z-AHPBA crystal lattice while accommodating its bulky hydrophobic rings yield the highest solubility.

Solvation Solid Z-AHPBA (Crystal Lattice) Endo Heat Absorption (ΔH > 0) Solid->Endo Lattice Disruption Solvated Solvated Z-AHPBA (Monomeric State) Endo->Solvated Solute-Solvent Interactions (ΔG < 0) Solvent Organic Solvent (e.g., EtOAc) Solvent->Endo Cavity Formation

Thermodynamic pathway of Z-AHPBA solvation in organic solvents.

Solubility Profile in Organic Solvents

Empirical data and thermodynamic modeling (such as the Wilson and modified Apelblat equations) demonstrate that Z-AHPBA exhibits distinct solubility tiers based on solvent class [2].

Table 1: Solubility Classification of Z-AHPBA in Organic Solvents
Solvent ClassificationRepresentative SolventsSolubility Level (at 298.2 K)Mechanistic Rationale
Polar Aprotic DMF, DMSO, THFVery High (>100 mg/mL)Strong dipole-dipole interactions; excellent H-bond acceptors for the -OH and -COOH groups without competing as donors.
Esters Ethyl Acetate, Isopropyl AcetateHigh (50 - 100 mg/mL)Optimal balance of lipophilicity (alkyl chain) and H-bond acceptance (carbonyl). Excellent for liquid-liquid extraction.
Polar Protic Methanol, EthanolModerate to High (30 - 80 mg/mL)Good solvation via H-bonding, but competitive solvent-solvent interactions limit absolute capacity compared to aprotics.
Halogenated Chloroform, DCMModerate (10 - 30 mg/mL)Interacts well with the hydrophobic phenyl and benzyl rings via London dispersion forces, but poorly solvates the polar core.
Non-Polar / Aromatic Toluene, HeptaneLow (<5 mg/mL)Lacks H-bond capacity. Toluene acts as an ideal antisolvent for controlled crystallization workflows.

Note: Water solubility is negligible due to the overwhelming hydrophobicity of the Z-protecting group and phenyl ring.

Experimental Methodologies

To ensure scientific integrity and reproducibility, process chemists must utilize self-validating protocols. The following methodologies are designed with internal controls to prevent metastable zone violations and ensure thermodynamic equilibrium.

Protocol 1: Steady-State Isothermal Solubility Determination

This protocol is the gold standard for generating robust solubility data ( xi​ ) for thermodynamic modeling.

  • Preparation: Add an excess amount of Z-AHPBA solid to 10 mL of the target anhydrous organic solvent in a 20 mL jacketed glass vessel.

  • Equilibration: Thermostat the vessel to the desired temperature (e.g., 298.2 K) using a circulating water bath accurate to ±0.1 K. Agitate magnetically at 400 RPM.

  • Self-Validation Check (Equilibrium): Agitate for 72 hours. Extract 0.5 mL aliquots at 48h and 72h. Thermodynamic equilibrium is confirmed only if the concentration variance between these two time points is < 1%.

  • Phase Separation: Centrifuge the final aliquot at 10,000 RPM for 10 minutes. Critical: The centrifuge rotor must be pre-warmed to the exact experimental temperature to prevent premature precipitation.

  • Filtration & Quantification: Filter the supernatant through a 0.22 μm PTFE syringe filter. Quantify the dissolved Z-AHPBA via HPLC-UV ( λ = 210 nm) and cross-verify using a gravimetric method (evaporating a known volume to a constant weight).

Workflow Prep Step 1: Solvent Prep Anhydrous Organic Solvents Eq Step 2: Isothermal Equilibration Steady-State (298K - 343K) Prep->Eq Sep Step 3: Phase Separation Centrifugation & Filtration Eq->Sep 72h Equilibrium Check Anal Step 4: Quantification HPLC-UV & Gravimetric Sep->Anal Isothermal Extraction Mod Step 5: Thermodynamic Modeling Apelblat / UNIQUAC Anal->Mod Solubility Data (x_i)

Step-by-step workflow for steady-state solubility determination of Z-AHPBA.

Protocol 2: Solvent-Antisolvent Crystallization (Ethyl Acetate / Toluene)

Because Z-AHPBA exhibits high solubility in Ethyl Acetate and low solubility in Toluene, this solvent-antisolvent pair is highly effective for isolating pure diastereomers [3].

  • Dissolution: Dissolve crude Z-AHPBA in a minimum volume of Ethyl Acetate at 313.2 K.

  • Polishing: Pass the solution through a 0.45 μm filter to remove insoluble mechanical impurities and prevent heterogeneous nucleation.

  • Antisolvent Addition: Slowly add Toluene dropwise at a 1:2 (v/v) ratio while maintaining the system at 313.2 K.

  • Controlled Cooling (Self-Validation): Induce supersaturation by cooling linearly to 278.2 K at a strict rate of 0.5 K/min. Check: Monitor the chord length distribution via FBRM (Focused Beam Reflectance Measurement) in real-time. If "oiling out" (liquid-liquid phase separation) is detected instead of nucleation, the cooling rate must be reduced, or the Toluene ratio adjusted.

  • Isolation: Isolate the resulting crystals via vacuum filtration, wash with cold Toluene (278.2 K), and dry under vacuum at 313.2 K until a constant mass is achieved.

Conclusion

The solubility profile of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid is governed by its amphiphilic structure. By leveraging polar aprotic solvents or esters for reaction/extraction phases, and non-polar aromatics as antisolvents, process chemists can design highly efficient, thermodynamically sound purification workflows. Accurate steady-state modeling of these parameters remains the cornerstone of scaling up HIV protease inhibitor intermediates.

References

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Dissociation Constant and Solubility of (S)-2-Hydroxy-4-phenylbutyric Acid Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Source: United States Patent Application (US20060135784A1)
Exploratory

Pharmacokinetics of beta-amino-alpha-hydroxycarboxylic acids derived from Z-AHPBA

Pharmacokinetics of β -Amino- α -Hydroxycarboxylic Acids Derived from Z-AHPBA: A Technical Guide to Peptidomimetic Optimization Target Audience: Researchers, Application Scientists, and Drug Development Professionals Doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics of β -Amino- α -Hydroxycarboxylic Acids Derived from Z-AHPBA: A Technical Guide to Peptidomimetic Optimization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction: The Chemical Foundation of Z-AHPBA Derivatives

The development of transition-state isosteres is a cornerstone of modern structure-based drug design, particularly for aspartyl protease inhibitors. The compound Z-AHPBA (Benzyloxycarbonyl-3-amino-2-hydroxy-4-phenylbutanoic acid) serves as the critical, synthetically protected precursor for allophenylnorstatine (Apns) [1].

Apns is an unnatural α -hydroxy- β -amino acid that acts as a hydroxymethylcarbonyl (HMC) isostere. When incorporated into a peptidomimetic backbone, the (2S, 3S) stereochemistry of Apns perfectly mimics the tetrahedral intermediate formed during the enzymatic cleavage of the Phe-Pro peptide bond by HIV-1 protease[2]. While the pharmacodynamics (target binding affinity) of these Apns-derived compounds are exceptional, their clinical viability is historically bottlenecked by their pharmacokinetics (PK) —specifically, poor aqueous solubility, rapid hepatic clearance, and low oral bioavailability[3].

This whitepaper dissects the pharmacokinetic challenges of Z-AHPBA-derived β -amino- α -hydroxycarboxylic acids and details the structural and formulation strategies—such as O→N intramolecular acyl migration—used to engineer clinical-grade therapeutics.

Pharmacokinetic Bottlenecks: The Case of Early Apns Derivatives

Early generations of Apns-derived HIV protease inhibitors, such as KNI-272 and JE-2147 (SM-319777) , demonstrated sub-nanomolar in vitro potency but faced severe in vivo PK hurdles.

Rapid Elimination and Poor Distribution

In pediatric clinical trials, KNI-272 exhibited a highly restrictive pharmacokinetic profile. The terminal half-life ( t1/2​ ) was exceptionally short at approximately 0.44 hours, driven by rapid hepatic elimination (clearance rate of 276 mL/min/m²) mediated primarily by the Cytochrome P450 3A (CYP3A) subfamily[3],[4]. Furthermore, its highly lipophilic and peptide-like nature resulted in a limited volume of distribution ( Vss​=0.11 L/kg), preventing adequate penetration into viral reservoirs such as the central nervous system[3].

First-Pass Metabolism and Glucuronidation

Subsequent structural iterations aimed to improve oral bioavailability. For instance, JE-2147 incorporated a 3-hydroxy-2-methylbenzoyl group at the P2 position and a 5,5-dimethyl-1,3-thiazolidine-4-carbonyl (Dmt) residue at the P1' site[5]. While this improved baseline absorption, JE-2147 was heavily subjected to Phase II metabolism—specifically, P2 phenol glucuronidation [2]. To circumvent this, researchers synthesized analogs with para-substitutions on the Apns phenyl ring or 2,6-disubstitution on the P2' benzylamine, effectively blocking the glucuronidation sites and prolonging the plasma half-life[2].

Strategic PK Optimization: O→N Intramolecular Acyl Migration

The most significant breakthrough in the pharmacokinetics of Z-AHPBA derivatives is the development of water-soluble prodrugs utilizing an O→N intramolecular acyl migration mechanism[6],[7].

Because Apns-derived active drugs (N-acyl forms) are highly lipophilic, they suffer from dissolution-rate-limited absorption in the gastrointestinal (GI) tract. By migrating the acyl group from the nitrogen to the adjacent α -hydroxyl group of the Apns core, an O-acyl prodrug is formed.

Mechanistic Causality:

  • Gastric Stability & Solubility: In the O-acyl form, the β -amino group is liberated. At the acidic pH of the stomach (pH ~2.0), this amine is protonated, increasing the compound's aqueous solubility by more than 8,000-fold (e.g., reaching 13 mg/mL for KNI-727 prodrugs)[6]. The acidic environment simultaneously prevents the acyl group from migrating.

  • Physiological Activation: Upon entering the neutral to slightly basic pH of the intestine and systemic circulation (pH 7.4), the amine is deprotonated. The free nucleophilic nitrogen attacks the O-acyl carbonyl carbon, forming a 5-membered ring intermediate that rapidly resolves into the thermodynamically stable, active N-acyl drug[6],[7].

ON_Migration O_Acyl O-Acyl Prodrug (High Water Solubility) Stable at pH 2.0 Intermediate 5-Membered Ring Intermediate O_Acyl->Intermediate pH > 7.0 Deprotonation N_Acyl N-Acyl Active Drug (Potent Protease Inhibitor) Active at pH 7.4 Intermediate->N_Acyl Rapid Shift (t1/2 < 1 min)

Caption: Mechanism of O→N intramolecular acyl migration for Apns-derived peptidomimetic prodrugs.

Quantitative Pharmacokinetic Data

The following table synthesizes the pharmacokinetic evolution of key Z-AHPBA/Apns-derived compounds, highlighting the impact of structural and formulation modifications.

CompoundModel / RouteBioavailability (F%)Half-life ( t1/2​ )Primary PK Limitation / Optimization
KNI-272 Human (Pediatric) / Oral12% (Mean)0.44 hRapid CYP3A elimination; poor CNS penetration[3].
KNI-272 Rat / Intraduodenal24% - 45%~1.0 hBA highly dependent on solvent (e.g., PG:HCO60)[8].
JE-2147 Dog / OralImproved> 1.5 hSusceptible to rapid P2 phenol glucuronidation[2].
SM-322377 Rat / OralHighProlongedSteric shielding prevents glucuronidation[2].
KNI-727 (O-Acyl) In vitro / In vivoN/A (Prodrug)< 1 min (Conversion)Solubility increased >8000-fold; rapid activation[6],[7].

Validated Experimental Methodologies

To accurately evaluate the pharmacokinetics of these unique β -amino- α -hydroxycarboxylic acids, standard assays must be modified. Below are two self-validating protocols designed specifically for Apns derivatives.

Protocol A: In Vitro Microsomal Stability Assay (CYP3A Clearance)

Purpose: To quantify the intrinsic clearance ( CLint​ ) of the N-acyl active drug and isolate Phase I metabolic liabilities before in vivo testing[4].

  • Preparation: Thaw rat or human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration: 0.5 mg/mL) with the Apns derivative (e.g., KNI-272) at initial concentrations ranging from 0.5 to 20 μ g/mL[4].

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling: At t=0,5,10,20,30,and 60 minutes, withdraw 50 μ L aliquots.

  • Self-Validating Quench: Immediately quench the aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog). Causality: The organic solvent precipitates the microsomal proteins, instantly halting CYP activity and ensuring the measured drug concentration perfectly reflects the specific time point.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and CLint​ .

Protocol B: O→N Acyl Migration Kinetics via LC-MS/MS

Purpose: To verify that the O-acyl prodrug remains stable in gastric conditions but converts rapidly under physiological conditions[6].

  • Buffer Preparation: Prepare two buffered solutions: 0.1 M HCl (pH 2.0, simulating gastric fluid) and 0.1 M Phosphate Buffer (pH 7.4, simulating intestinal/blood fluid).

  • Incubation: Dissolve the O-acyl prodrug in the respective buffers at 37°C to a final concentration of 10 μ M.

  • Sampling: Withdraw 20 μ L aliquots at rapid intervals (e.g., every 30 seconds for pH 7.4 due to the fast t1/2​<1 min[7]).

  • Critical Quenching Step (Self-Validation): Quench the pH 7.4 samples immediately into a vial containing 80 μ L of 0.1% formic acid in acetonitrile . Causality: If the sample is not aggressively acidified upon extraction, the O→N migration will continue inside the LC autosampler, leading to artificially low prodrug measurements. Acidification locks the molecules in their current state.

  • LC-MS/MS Quantification: Monitor the specific MRM transitions for both the O-acyl (prodrug) and N-acyl (active) forms. The sum of both molarities must equal the starting molarity (Mass Balance Validation).

Workflow Step1 Incubate O-Acyl Prodrug (pH 2.0 and pH 7.4) Step2 Aliquot at Rapid Intervals (e.g., 0 - 5 min) Step1->Step2 Step3 Quench with 0.1% Formic Acid (Halts O->N Migration) Step2->Step3 Step4 LC-MS/MS Analysis (Quantify O-acyl vs N-acyl) Step3->Step4 Step5 Calculate Conversion t1/2 (Validate via Mass Balance) Step4->Step5

Caption: Self-validating experimental workflow for measuring O→N intramolecular acyl migration kinetics.

Conclusion

The therapeutic potential of β -amino- α -hydroxycarboxylic acids derived from Z-AHPBA is fundamentally tied to overcoming their pharmacokinetic limitations. While early candidates like KNI-272 proved that the Apns scaffold yields highly potent transition-state inhibitors, their rapid CYP3A-mediated clearance and poor solubility restricted clinical efficacy. By employing rational drug design—such as steric shielding against glucuronidation and the elegant O→N intramolecular acyl migration prodrug strategy—researchers have successfully engineered these peptidomimetics into highly soluble, bioavailable, and structurally robust pharmacological agents.

Sources

Foundational

Historical development of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid in retroviral research

An In-Depth Technical Guide to 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid in Retroviral Research Executive Summary The relentless mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) has historic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid in Retroviral Research

Executive Summary

The relentless mutation rate of the Human Immunodeficiency Virus Type 1 (HIV-1) has historically forced a continuous evolution in the design of antiretroviral therapies. At the heart of this molecular arms race lies the HIV-1 protease, a homodimeric aspartyl protease responsible for cleaving viral polyproteins into mature, infectious virions. 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (CAS: 63219-49-8)[1]—the Cbz-protected form of the non-natural amino acid allophenylnorstatine (Apns) —served as a foundational transition-state mimetic scaffold that revolutionized the development of conformationally constrained HIV protease inhibitors (PIs)[2][3].

This whitepaper explores the mechanistic rationale, historical evolution, and synthetic methodologies surrounding the Apns scaffold, detailing its journey from early-generation tripeptide inhibitors to highly potent, resistance-evading dipeptide therapeutics.

Mechanistic Rationale: The Allophenylnorstatine (Apns) Scaffold

The rational design of HIV PIs relies on mimicking the tetrahedral transition state of the peptide bond during hydrolysis[4]. The natural substrates of HIV-1 protease often feature a cleavage site between an aromatic amino acid and proline (e.g., Phe-Pro or Tyr-Pro).

The Apns core, specifically its (2S,3S) stereoisomer, incorporates a hydroxymethylcarbonyl (HMC) isostere [2]. When an Apns-based inhibitor enters the active site of the HIV-1 protease:

  • Catalytic Mimicry: The secondary hydroxyl group of the Apns residue acts as a non-cleavable transition-state analog. It forms critical hydrogen bonds with the carboxylate oxygen atoms of the catalytic aspartate dyad (Asp25 and Asp25')[5].

  • Stereochemical Preference: Crystallographic data (e.g., PDB: 1HPX) reveals that the HIV-1 protease exhibits a strict preference for the S (syn) hydroxyl group of the Apns residue, which allows for a highly symmetric binding mode that minimizes conformational entropy loss upon binding[5].

  • Water-Mediated Bridging: The Apns scaffold optimally positions the inhibitor to interact with a highly conserved structural water molecule (often termed "Water 301"), which bridges the inhibitor to the flexible "flap" regions (Ile50/Ile50') of the protease homodimer[5].

Mechanism HIV_PR HIV-1 Protease (Asp25 / Asp25') Substrate Natural Substrate (Phe-Pro Cleavage) HIV_PR->Substrate Binds Apns Apns-Based Inhibitor (HMC Isostere) HIV_PR->Apns Competitive Binding Transition Tetrahedral Intermediate (Labile) Substrate->Transition Hydrolysis Transition->HIV_PR Product Release Blocked Enzyme-Inhibitor Complex (Stable, K_i < 1 nM) Apns->Blocked Transition-State Mimicry

Diagram 1: Mechanism of Apns-based transition-state mimicry in HIV-1 Protease inhibition.

Historical Evolution in Retroviral Research

The integration of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid into drug discovery pipelines occurred in two distinct generational waves.

Generation 1: The Kynostatins (KNI-227 and KNI-272)

In the early 1990s, researchers developed conformationally constrained tripeptide inhibitors, notably KNI-227 and KNI-272 [3][6]. By coupling the Apns scaffold with thioproline (Thp), researchers successfully restricted the rotational freedom of the P1-P1' bond, locking the molecule into a low-energy trans conformation that perfectly matched the protease active site[5].

  • Successes: KNI-272 exhibited extreme in vitro potency (Ki in the picomolar range) and progressed to clinical trials[7][8].

  • Limitations: Clinical efficacy was severely blunted by pharmacokinetics. KNI-272 exhibited ~98-99% binding to human alpha-1-acid glycoprotein (AAG) and albumin, drastically reducing the free, active drug concentration in systemic circulation[9].

Generation 2: Dipeptide Inhibitors (JE-2147 / AG1776)

To overcome the limitations of the Kynostatins, researchers sought to reduce the "peptide character" of the inhibitors while maintaining the Apns core[2]. This led to the development of JE-2147 (also known as AG1776 or KNI-764) in the late 1990s[10].

  • Structural Innovation: JE-2147 transitioned from a tripeptide to a smaller dipeptide framework. It incorporated a 3-hydroxy-2-methylbenzoyl group at the P2 position and a highly flexible 2-methylbenzylcarboxamide group at the P2' position[2].

  • MDR Efficacy: The flexible P2' moiety allowed JE-2147 to adapt to mutations in the protease active site. It maintained IC50 values of 13–41 nM against highly mutated clinical strains isolated from patients who had failed 9–11 different anti-HIV therapeutics[11][12].

Quantitative Comparison of Key Apns Derivatives
CompoundScaffold TypeP1-P1' CoreKi (Wild-Type PR)IC50 (MDR Strains)Primary Clinical Limitation
KNI-272 TripeptideApns-Thp~5.5 pM> 500 nMHigh AAG protein binding (>98%)[9]
JE-2147 DipeptideApns-Dmt0.33 nM13 - 41 nMSuboptimal oral bioavailability[11][13]
KNI-1657 PeptidomimeticApns-Thz< 1.0 pM< 5.0 nMHigh cost of complex synthesis[14]

Chemical Synthesis Protocol

The synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Z-Apns) is a critical upstream workflow for generating these inhibitors. The protocol requires strict stereochemical control to ensure the (2S,3S) configuration[15].

Reagents and Materials
  • (S)-2-N,N-dibenzylamino-3-phenylpropanal (Starting Material)

  • Acetone cyanohydrin (Cyanating agent)

  • Trimethylaluminum (Lewis acid catalyst)

  • Hydrochloric acid (HCl, 6M)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

Step-by-Step Methodology
  • Diastereoselective Cyanohydrin Formation:

    • Dissolve (S)-2-N,N-dibenzylamino-3-phenylpropanal in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Cool the reaction vessel to -78°C.

    • Slowly add trimethylaluminum (1.2 equivalents), followed by dropwise addition of acetone cyanohydrin (1.5 equivalents)[15].

    • Causality: Trimethylaluminum acts as a Lewis acid, chelating the aldehyde oxygen and the dibenzylamino group, locking the conformation to force nucleophilic attack from the Re face, ensuring high (2S,3S) diastereoselectivity.

  • Hydrolysis of the Nitrile:

    • Quench the reaction and isolate the resulting cyanohydrin intermediate.

    • Reflux the intermediate in 6M HCl for 12 hours.

    • Causality: The strong acidic conditions simultaneously hydrolyze the nitrile group to a carboxylic acid and cleave the N,N-dibenzyl protecting groups, yielding the fully unprotected (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid (Apns).

  • Cbz Protection (Z-Protection):

    • Dissolve the crude Apns in a 1:1 mixture of water and dioxane.

    • Add NaHCO3 to adjust the pH to ~8.5.

    • Add Benzyl chloroformate (Cbz-Cl) dropwise at 0°C. Stir for 4 hours at room temperature.

    • Causality: The alkaline environment ensures the primary amine is deprotonated and nucleophilic. The Cbz group selectively protects the amine, preventing unwanted side reactions during subsequent peptide coupling phases of HIV PI synthesis[16].

  • Purification:

    • Acidify the aqueous layer to pH 2.0 using 1M HCl and extract with ethyl acetate.

    • Recrystallize from ethyl acetate/hexane to yield pure 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid as a white crystalline solid.

Synthesis SM (S)-2-N,N-dibenzylamino- 3-phenylpropanal Cyano Cyanohydrin Formation (Acetone cyanohydrin, AlMe3) SM->Cyano Intermediate (2S,3S)-Cyanohydrin Cyano->Intermediate Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Intermediate->Hydrolysis Apns Unprotected Apns Hydrolysis->Apns Protection Cbz Protection (Cbz-Cl, NaHCO3) Apns->Protection Final 3-Benzyloxycarbonylamino-2- hydroxy-4-phenylbutyric acid Protection->Final

Diagram 2: Synthetic workflow for 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid.

References

1.11 2.2 3.15 4.3 5.9 6.1 7.16 8.12 9.13 10.6 11.5 12.7 13.8 14.4 15.14

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Peptidomimetic HIV-1 Protease Inhibitors Using Z-AHPBA as a Transition-State Isostere

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and structure-activity relationships for AHPBA-derived HIV...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating synthetic protocols, and structure-activity relationships for AHPBA-derived HIV protease inhibitors.

Mechanistic Rationale & E-E-A-T Insights

The development of HIV-1 protease inhibitors (PIs) is a cornerstone of highly active antiretroviral therapy (HAART). HIV-1 protease is a C2​ -symmetric homodimeric aspartyl protease responsible for cleaving viral polyproteins (Gag and Gag-Pol) into mature, infectious virions. The active site contains two catalytic aspartate residues (Asp25 and Asp25') that facilitate the hydrolysis of peptide bonds, typically between Phenylalanine and Proline.

To competitively inhibit this enzyme, medicinal chemists design transition-state mimetics that replicate the tetrahedral intermediate of the hydrolyzed peptide bond but resist enzymatic cleavage. (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPBA) , also referred to as allophenylnorstatine (Apns), is a highly effective unnatural amino acid used for this purpose. It provides a hydroxymethylcarbonyl (HMC) isostere, where the secondary α -hydroxyl group forms critical, tight hydrogen bonds with the carboxylate groups of Asp25/Asp25', thereby anchoring the inhibitor within the active site[1].

For bench-scale and industrial synthesis, 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Z-AHPBA) is the orthogonally protected building block of choice. The benzyloxycarbonyl (Z or Cbz) group robustly protects the β -amino group during the initial C-terminal coupling and can be selectively removed under mild catalytic hydrogenolysis. This mild deprotection is paramount, as it preserves the delicate α -hydroxy amide linkage and prevents side reactions such as homobislactone formation or dehydration[2].

By utilizing Z-AHPBA, researchers have successfully synthesized highly potent PIs, such as the clinical candidate1[1], which exhibits remarkable efficacy against multi-PI-resistant HIV-1 strains[3].

Experimental Workflow

The synthesis of an AHPBA-based dipeptide or tripeptide inhibitor follows a logical, step-wise elongation process. The workflow below illustrates the transformation of Z-AHPBA into a final PI (e.g., JE-2147) through sequential C-terminal and N-terminal couplings.

Workflow cluster_0 cluster_1 cluster_2 A Z-AHPBA (Protected Core) C C-Terminal Coupling EDC/HOBt A->C B P1' Amine (e.g., Dmt-NH2) B->C D Z-Intermediate C->D E Hydrogenolysis Pd/C, H2 D->E F Free Amine E->F H N-Terminal Coupling HATU/DIPEA F->H G P2 Acid Ligand (e.g., 3-OH-2-Me-BzOH) G->H I Final HIV PI (e.g., JE-2147) H->I

Workflow for synthesizing HIV protease inhibitors using Z-AHPBA as the central transition-state core.

Self-Validating Synthetic Protocols

The following methodologies detail the synthesis of an AHPBA-derived PI. Every step is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction before proceeding, thereby preventing the costly carryover of impurities.

Protocol A: C-Terminal Amide Bond Formation (P1-P1' Coupling)

This step links the carboxylic acid of Z-AHPBA to the amine of the P1' ligand (e.g., a thiazolidine derivative like Dmt).

  • Preparation : Dissolve Z-AHPBA (1.0 eq) and the P1' amine component (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Activation : Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq).

  • Base Addition : Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Workup : Dilute with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

  • Causality & Mechanism : While AHPBA lacks an enolizable α -proton, improper activation of the β -amino acid can lead to intramolecular cyclization (homobislactone formation)[2]. HOBt is strictly required to rapidly form an active ester, outcompeting side reactions and ensuring smooth coupling with sterically hindered amines.

  • Self-Validation Checkpoint : Monitor via TLC (eluent: 5-10% MeOH in DCM). The disappearance of the amine spot (which is ninhydrin positive) and the emergence of a new UV-active product spot confirms conversion. LC-MS must show the [M+H]+ peak corresponding to the Z-protected intermediate.

Protocol B: N-Terminal Z-Deprotection (Hydrogenolysis)

Removal of the benzyloxycarbonyl (Z) group to expose the β -amine for the final coupling.

  • Preparation : Dissolve the Z-protected intermediate in MS-grade Methanol (MeOH). Degas the solution by bubbling argon through it for 10 minutes.

  • Catalyst Addition : Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Hydrogenation : Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 4-6 hours.

  • Filtration : Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with MeOH. Concentrate the filtrate to yield the free amine.

  • Causality & Mechanism : Mild catalytic hydrogenolysis is explicitly chosen over acidic deprotection (e.g., HBr/AcOH). Strong acids risk dehydrating the α -hydroxyl group or cleaving the newly formed amide bond.

  • Self-Validation Checkpoint : The starting material is highly UV-active due to the benzyl ring of the Z-group. The product will show significantly reduced UV absorbance. Spot the reaction mixture on TLC and stain with Ninhydrin; the immediate appearance of a deep purple/blue spot validates the successful generation of the free primary amine.

Protocol C: N-Terminal Coupling (P2-P1 Coupling)

Attaching the P2 ligand (e.g., 3-hydroxy-2-methylbenzoic acid) to the free amine of the AHPBA core.

  • Preparation : Dissolve the P2 acid ligand (1.1 eq) in anhydrous DMF at 0 °C.

  • Activation : Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active OAt ester.

  • Coupling : Add the deprotected AHPBA free amine (1.0 eq) dissolved in a minimal amount of DMF. Stir at room temperature for 8 hours.

  • Purification : Perform a standard aqueous workup (as in Protocol A). Purify the crude product via flash column chromatography or preparative HPLC.

  • Causality & Mechanism : The free amine of the AHPBA derivative is highly sterically hindered by the adjacent α -hydroxyl group and the bulky P1 phenyl ring. Standard EDC/HOBt coupling often fails or results in low yields here. HATU provides superior electrophilicity and coupling efficiency for sluggish, sterically demanding reactions.

  • Self-Validation Checkpoint : The ninhydrin-positive free amine spot must completely disappear on TLC. The final structure must be validated by High-Resolution Mass Spectrometry (HRMS) and 1H -NMR to confirm that no epimerization occurred at the chiral centers during the basic HATU coupling.

Quantitative Data: Structure-Activity Relationships (SAR)

The versatility of Z-AHPBA allows for the modular synthesis of various PI candidates. By altering the P2 and P1' ligands, researchers have optimized the pharmacokinetic profiles and antiviral potencies of these drugs[3].

Table 1: Comparative Efficacy and Structural Features of AHPBA-Derived HIV Protease Inhibitors

Inhibitor CandidateP2 Ligand (N-Terminal)P1' Ligand (C-Terminal)Target ProfileAntiviral Efficacy ( IC50​ )
JE-2147 (KNI-764) 3-Hydroxy-2-methylbenzoyl(R)-5,5-dimethyl-1,3-thiazolidine-4-carboxamideMulti-PI-Resistant HIV-1~0.04 nM
KNI-272 Isoquinoline-5-oxyacetylThiazolidine-4-carboxylic acid tert-butylamideWild-type HIV-1~5.0 nM
KNI-102 Z-AsparagineProline tert-butylamideHIV-1 PR (Prototype)~30.0 nM

Data summarized from structure-activity relationship studies demonstrating the evolution of AHPBA-based inhibitors from early prototypes (KNI-102) to highly potent clinical candidates (JE-2147)[1][3].

References

  • Title: JE-2147: A dipeptide protease inhibitor (PI)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Method

Stereospecific Synthesis of Bestatin Analogues from 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid (Cbz-AHPA)

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Introduction & Strategic Rationale Bestatin (Ubenimex) is a potent, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals

Introduction & Strategic Rationale

Bestatin (Ubenimex) is a potent, naturally occurring dipeptide inhibitor of Aminopeptidase N (APN/CD13) and Aminopeptidase B (APB). These metalloproteases are critically involved in tumor angiogenesis, cellular invasion, and immune system regulation . The core pharmacophore responsible for its transition-state mimicry is the non-proteinogenic α -hydroxy- β -amino acid, specifically (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA).

To explore structure-activity relationships (SAR) and develop next-generation APN inhibitors, researchers frequently synthesize bestatin analogues by varying the P1' amino acid residue. The use of (2S,3R)-3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPA) as a stereochemically pure building block provides a highly modular, self-validating synthetic route that preserves the critical chiral centers required for biological activity .

Scientific Principles & Causality (E-E-A-T)

The synthesis of bestatin analogues requires strict preservation of the (2S,3R) stereocenters of the AHPA moiety and the (S) stereocenter of the conjugated amino acid. This protocol is designed around two foundational mechanistic choices:

  • Orthogonal Protection Strategy: Cbz-AHPA features a carboxybenzyl (Cbz) protected amine. By coupling this with an amino acid benzyl ester (e.g., L-Leucine benzyl ester), the strategy ensures that both protecting groups can be cleaved simultaneously in a single, mild hydrogenolysis step. This eliminates the need for harsh acidic or basic deprotections that could trigger epimerization or degrade the sensitive α -hydroxy amide bond .

  • Coupling Reagent Causality: The use of EDC·HCl in combination with HOBt is critical. EDC facilitates the formation of the amide bond, while HOBt acts as a nucleophilic catalyst that rapidly forms an active ester intermediate. This prevents the over-activation of the carboxylic acid and suppresses the formation of oxazolone intermediates, which are the primary culprits for racemization at the α -carbon. Furthermore, EDC's water solubility allows for the effortless removal of urea byproducts during aqueous workup, ensuring a self-validating purification process.

Synthetic Workflow Visualization

SynthesisWorkflow A Cbz-AHPA (Chiral Building Block) C EDC/HOBt Coupling (DMF, 0°C to RT) A->C B Amino Acid Benzyl Ester (e.g., L-Leu-OBzl) B->C D Cbz-Bestatin-OBzl (Protected Intermediate) C->D High Yield Minimal Epimerization E Global Deprotection (H2, Pd/C, MeOH) D->E F Bestatin Analogue (Final Product) E->F Simultaneous Removal of Cbz & OBzl

Stereospecific synthetic workflow for bestatin analogues from Cbz-AHPA.

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents
  • (2S,3R)-Cbz-AHPA (1.0 eq)

  • Amino Acid Benzyl Ester p-Toluenesulfonate (e.g., L-Leucine-OBzl·TosOH) (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvents: Anhydrous DMF, Ethyl Acetate (EtOAc), HPLC-grade Methanol (MeOH).

  • Deprotection: 10% Pd/C, Hydrogen gas (H₂).

Phase 1: Stereospecific Peptide Coupling

Objective: Form the dipeptide bond without racemizing the α -chiral centers.

  • Activation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Cbz-AHPA (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.2 M concentration). Cool the mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic activation step, preventing premature degradation of the active ester.

  • Add EDC·HCl (1.2 eq) portion-wise. Stir at 0 °C for 15–20 minutes to allow the HOBt-active ester to form.

  • Neutralization & Coupling: In a separate vial, suspend the amino acid benzyl ester salt (1.1 eq) in anhydrous DMF and add DIPEA (2.5 eq) to liberate the free amine.

  • Transfer the free amine solution dropwise to the activated Cbz-AHPA mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12–16 hours). Monitor completion via TLC (Hexanes:EtOAc 1:1, visualized with UV and Ninhydrin).

  • Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash the organic layer sequentially with:

    • 1 M HCl (3x) to remove unreacted amine and EDC urea byproducts.

    • Saturated aqueous NaHCO3​ (3x) to remove unreacted Cbz-AHPA and HOBt.

    • Brine (1x) to remove residual water.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via flash column chromatography or recrystallization to yield the pure Cbz-protected dipeptide benzyl ester.

Phase 2: Global Deprotection via Hydrogenolysis

Objective: Simultaneously remove the Cbz and Benzyl ester groups to yield the active zwitterionic analogue.

  • Preparation: Dissolve the purified protected dipeptide in HPLC-grade MeOH (approx. 0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) to the solution under a gentle stream of argon. Warning: Dry Pd/C is pyrophoric; ensure the flask is purged with inert gas before addition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat this purge cycle three times. Stir the suspension vigorously at room temperature under 1 atm of H₂ for 4–6 hours.

  • Validation: Monitor the reaction via TLC. The disappearance of the UV-active starting material indicates complete deprotection.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with hot MeOH to ensure complete recovery of the highly polar product.

  • Concentrate the filtrate in vacuo. Recrystallize the resulting solid from a mixture of water and ethanol to afford the pure, stereospecific bestatin analogue.

Quantitative Data & Yield Analysis

The modularity of this protocol allows for the synthesis of various analogues. Below is a summary of expected yields and physicochemical properties based on the P1' residue substitution , .

Analogue (P1' Residue)Protected Intermediate Yield (%)Final Deprotected Yield (%)Optical Rotation [α]D20​ Approx. APN IC 50​ (nM)*
L-Leucine (Bestatin)88 – 9178 – 82-11° (c=1, 1M NaOH)~400
L-Valine 85 – 8975 – 80-8° (c=1, 1M NaOH)~150
L-Phenylalanine 82 – 8670 – 76+12° (c=1, 1M NaOH)~800

*Note: IC 50​ values are highly dependent on the specific in vitro assay conditions and recombinant enzyme sources used.

Mechanism of Action: APN Inhibition Pathway

The synthesized analogues act as transition-state mimics. The α -hydroxy group and the adjacent carbonyl oxygen of the AHPA moiety coordinate directly with the essential zinc ion ( Zn2+ ) in the active site of metallo-aminopeptidases, competitively blocking substrate cleavage.

MechanismOfAction A Bestatin Analogue (Transition-State Mimic) B Aminopeptidase N (APN) Inhibition A->B Zinc Ion Coordination C Aminopeptidase B (APB) Inhibition A->C Zinc Ion Coordination D Suppression of Tumor Angiogenesis & Invasion B->D E Stimulation of Immune Response B->E C->E F Therapeutic Efficacy (Anticancer / Immunomodulatory) D->F E->F

Biological pathway of Bestatin analogues inhibiting APN and APB.

References

  • Title: Bestatin, an inhibitor of aminopeptidase B, produced by actinomycetes. Source: The Journal of Antibiotics URL: [Link]

  • Title: The Review of the Synthesis of Bestatin, an Effective Inhibitor of Aminopeptidase N. Source: Mini-Reviews in Organic Chemistry URL: [Link]

  • Title: A facile synthesis of bestatin. Source: The Journal of Antibiotics URL: [Link]

Application

Topic: A Comprehensive Guide to HPLC Method Development for the Analysis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid

An Application Note from the Office of the Senior Application Scientist Abstract This application note provides a detailed, experience-driven guide for the development of robust High-Performance Liquid Chromatography (HP...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a detailed, experience-driven guide for the development of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid. This complex molecule, a protected amino acid derivative, features multiple chiral centers and chromophores, presenting a dual analytical challenge: the determination of overall purity and the quantification of stereoisomeric composition. This document outlines systematic protocols for both achiral (Reversed-Phase) and chiral HPLC method development, grounded in the physicochemical properties of the analyte. We further detail a validation strategy compliant with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose in research and pharmaceutical development.

Analyte Characterization and Strategic Implications

A thorough understanding of the analyte's properties is the foundation of efficient method development.[1] 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid is a derivative of phenylalanine with a benzyloxycarbonyl (Cbz) protecting group on the amine. Its structure dictates the analytical strategy.

Key Physicochemical Properties:

PropertyValue / CharacteristicImplication for HPLC Method Development
Molecular Formula C18H19NO5[2]Provides the basis for mass calculations.
Molecular Weight 329.3 g/mol [2]Standard molecular weight for calculations.
Calculated logP 2.4[2]Indicates moderate hydrophobicity, making it an ideal candidate for Reversed-Phase (RP) chromatography.[3]
Key Functional Groups Carboxylic acid, Hydroxyl, Amide, Two Phenyl RingsThe acidic nature of the carboxyl group requires pH control of the mobile phase to ensure consistent retention and sharp peak shape. The two phenyl rings act as strong chromophores for UV detection.
Chirality Two stereocentersA dedicated chiral separation method is mandatory to control and quantify stereoisomers (enantiomers/diastereomers).
UV Absorbance Strong absorbance due to phenyl and benzyloxycarbonyl groups.[4]UV detection is the preferred method. A Photodiode Array (PDA) detector is recommended to determine the optimal wavelength (λmax), likely between 250-285 nm.[5][6]

Part I: Achiral (Reversed-Phase) Method for Purity and Assay

The primary objective of the achiral method is to separate the main compound from any process-related impurities or degradation products. Given the analyte's hydrophobicity, Reversed-Phase HPLC is the method of choice.[1][3]

Workflow for Achiral Method Development

The development process follows a logical sequence from initial parameter selection to final optimization.

Achiral_Workflow start Analyte Characterization (logP, pKa, UV) col_select Column Selection (C18, 5 µm, 150x4.6 mm) start->col_select Hydrophobicity mob_phase Mobile Phase Scouting (ACN/Water vs MeOH/Water + 0.1% TFA/FA) col_select->mob_phase RP Mode detector Detector Setup (PDA Scan for λmax Start at 254 nm) mob_phase->detector Analyte is Acidic gradient Gradient Optimization (Scouting Gradient 5-95% B in 20 min) detector->gradient Chromophores Present optimize Parameter Optimization (Flow Rate, Temp., Gradient Slope) gradient->optimize Fine-tune Resolution sst System Suitability Test (Tailing, Plates, RSD) optimize->sst Confirm Performance finish Final Method sst->finish Meets Criteria

Caption: Workflow for achiral RP-HPLC method development.

Detailed Protocol for Achiral Analysis

This protocol provides a robust starting point for method development. The goal is to achieve a symmetric peak for the main analyte, well-resolved from any impurities.

1. Instrumentation and Consumables:

  • HPLC System: A quaternary or binary HPLC system with a PDA or UV detector.

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.[1]

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and ultrapure water.

  • Additives: Trifluoroacetic acid (TFA) or Formic Acid (FA).

  • Sample Diluent: A mixture of mobile phase A and B, typically 50:50 (v/v), to ensure sample solubility and good peak shape.

2. Initial Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% TFA (v/v) in Water. Rationale: The acid suppresses the ionization of the analyte's carboxylic acid group, reducing peak tailing and improving retention consistency.[7]

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

  • Gradient Program (Scouting):

    • 0-2 min: 10% B

    • 2-22 min: 10% to 90% B

    • 22-25 min: 90% B

    • 25.1-30 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Elevated temperature can improve efficiency and reduce viscosity, but start near ambient to protect against potential degradation.

  • Detection: PDA detection from 200-400 nm. Set a primary monitoring wavelength at 254 nm.

  • Injection Volume: 10 µL.

3. Optimization Strategy: After the initial run, optimize the method to improve resolution (Rs > 2 between adjacent peaks), reduce run time, and ensure peak symmetry (Tailing Factor ≈ 1.0 - 1.5).

ParameterActionRationale
Organic Solvent Compare Acetonitrile vs. Methanol.ACN and MeOH offer different selectivities. ACN is generally a stronger solvent with lower viscosity.
Gradient Slope Adjust the %B/min rate.A shallower gradient increases resolution between closely eluting peaks. A steeper gradient reduces run time.
Temperature Evaluate from 25 °C to 40 °C.Increasing temperature typically decreases retention time and can alter selectivity.
Flow Rate Test between 0.8 - 1.2 mL/min.Adjust to balance analysis time with system pressure and column efficiency.

Part II: Chiral Method for Stereoisomer Separation

The presence of two chiral centers necessitates a method to separate up to four possible stereoisomers. Direct separation using a Chiral Stationary Phase (CSP) is the most efficient and widely used approach.[8] Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including protected amino acids.[9][10]

Workflow for Chiral Method Screening

A screening approach is essential for chiral separations, as retention and selectivity are difficult to predict.[11]

Chiral_Workflow start Racemic/Diastereomeric Standard Preparation col_screen Column Screening (Polysaccharide CSPs: IA, IB, IC, etc.) start->col_screen np_mode Normal Phase (NP) Mode (Hexane/Alcohol) col_screen->np_mode Screen Modes po_mode Polar Organic (PO) Mode (ACN or MeOH) col_screen->po_mode Screen Modes rp_mode Reversed-Phase (RP) Mode (ACN/Water/Buffer) col_screen->rp_mode Screen Modes eval Evaluate Resolution (Rs) Identify 'Hit' Conditions np_mode->eval po_mode->eval rp_mode->eval eval->col_screen No Separation optimize Optimize 'Hit' (Solvent Ratio, Additives, Flow, Temperature) eval->optimize Rs > 1.0 finish Final Chiral Method optimize->finish

Caption: Systematic screening workflow for chiral HPLC method development.

Detailed Protocol for Chiral Screening

1. Instrumentation and Consumables:

  • HPLC System: As per achiral method.

  • Chiral Columns: A set of polysaccharide-based columns is recommended for initial screening.

    • Recommended Screening Set:

      • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA / AD)

      • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)

      • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC)

  • Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Acetonitrile (ACN), Methanol (MeOH).

  • Additives: TFA for acidic analytes, Diethylamine (DEA) for basic analytes.

2. Screening Conditions: Run the analyte on each column with each of the following mobile phase systems. Use isocratic elution for screening.

  • Normal Phase (NP) System:

    • Mobile Phase: Hexane / IPA (e.g., 90:10, 80:20 v/v) + 0.1% TFA.

    • Rationale: NP mode often provides excellent selectivity on polysaccharide CSPs. TFA is added to improve the peak shape of the acidic analyte.[10]

  • Polar Organic (PO) System:

    • Mobile Phase: 100% Acetonitrile + 0.1% TFA or 100% Methanol + 0.1% TFA.

    • Rationale: PO mode is a powerful alternative and offers different selectivity mechanisms compared to NP.[12]

  • Reversed-Phase (RP) System:

    • Mobile Phase: Acetonitrile / Water (e.g., 60:40 v/v) with a buffer (e.g., 20 mM Ammonium Bicarbonate, pH adjusted).

    • Rationale: While often less selective for this type of molecule on polysaccharide columns, it is a valid screening option, especially for macrocyclic glycopeptide columns (e.g., Chirobiotic™ T).[3][12]

3. Optimization of the "Hit": Once a column and mobile phase system show partial or full separation (a "hit"), optimize the method:

  • Solvent Ratio: Fine-tune the ratio of strong to weak solvent (e.g., change Hexane/IPA from 90:10 to 95:5) to adjust retention and resolution.

  • Alcohol Modifier: In NP, compare IPA vs. EtOH as the polar modifier, as this can significantly impact selectivity.

  • Temperature: Evaluate the effect of temperature (e.g., 15 °C to 40 °C). Lower temperatures often improve chiral resolution but increase analysis time and pressure.

Method Validation Strategy

Once developed, the analytical method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R1) guidelines.[13][14][15]

Workflow for Method Validation

Validation_Workflow protocol Write Validation Protocol (Define Experiments & Criteria) specificity Specificity (Blank, Placebo, Peak Purity) protocol->specificity linearity Linearity & Range (5 levels, e.g., 50-150%) protocol->linearity accuracy Accuracy (Spiked Recovery at 3 Levels) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision report Final Validation Report (Summarize All Data) specificity->report linearity->report accuracy->report lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Vary Flow, Temp, % Organic) precision->robustness lod_loq->report robustness->report

Caption: A typical workflow for analytical method validation based on ICH guidelines.

Key Validation Parameters

The following parameters must be assessed.[16]

ParameterPurpose & Typical Experiment
Specificity To demonstrate that the signal is unequivocally from the analyte. Inject blank, placebo (if applicable), and stressed samples. Use PDA for peak purity analysis.[14]
Linearity To show that results are directly proportional to concentration over a defined range. Analyze a minimum of 5 concentrations (e.g., 50-150% of nominal).
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.[16]
Accuracy The closeness of the measured value to the true value. Perform recovery studies by spiking a known amount of analyte into a matrix at 3 levels (e.g., 80%, 100%, 120%).[14]
Precision Measures the degree of scatter between a series of measurements.
  • Repeatability (Intra-assay): 6 replicate injections at 100% concentration.

  • Intermediate Precision: Repeat the test on a different day, with a different analyst, or on different equipment. | | Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. Often determined at a signal-to-noise ratio of 3:1. | | Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1. | | Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±10% flow rate, ±5°C temperature, ±2% mobile phase composition). |

Conclusion

The development of a comprehensive HPLC analytical strategy for 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid requires a dual approach. A robust, stability-indicating achiral method can be readily developed on a C18 stationary phase using a standard acidified water/acetonitrile gradient. Concurrently, a chiral separation method must be developed through systematic screening of polysaccharide-based CSPs in normal and polar organic modes to control the stereochemical purity of the analyte. Both methods must be subjected to rigorous validation according to ICH guidelines to ensure they are reliable and fit for purpose in a regulated environment. This structured approach, based on the fundamental physicochemical properties of the molecule, provides a clear and efficient path to successful method development.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Zaggout, F. et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443-1450.
  • ICH. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Development. Available from: [Link]

  • ResearchGate. (2017). UV spectrum of 10 μg/L solution of CBZ, PM of CBZ-GLY, PM of CBZ-ALA, and PM of CBZ-LYS depicting maximum wavelength at 285 nm. Available from: [Link]

  • PubChem. 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid. National Center for Biotechnology Information. Available from: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Griesbeck, A. G., et al. (2003). Photochemical Protection of Amines with Cbz and Fmoc Groups. The Journal of Organic Chemistry, 68(7), 2883–2889. Available from: [Link]

  • Google Patents. US8357820B2 - Process for producing N-protected amino acid.
  • ResearchGate. (2019). Chiral Separations by High‐Performance Liquid Chromatography. Available from: [Link]

  • Chemsrc. CAS#:63219-49-8 | 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid. Available from: [Link]

  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Available from: [Link]

  • ANPV. Uv Absorbance Of Amino Acids. Available from: [Link]

  • Journal of Animal and Feed Sciences. (1998). Determination of free- and protein primary amino acids in biological materials by high-performance liquid chromatography and pho. Available from: [Link]

  • Suresh Gyan Vihar University. (2015). HPLC METHOD DEVELOPMENT - A REVIEW. Available from: [Link]

  • National Center for Biotechnology Information. (2019). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Available from: [Link]

  • National Center for Biotechnology Information. (2015). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. Available from: [Link]

  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Google Patents. CN101893611B - Method for analyzing free amino acids by utilizing reversed phase high performance liquid chromatography.
  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

Sources

Method

Application Note: Stereoselective Synthesis of β-Amino-α-hydroxycarboxylic Acids via Oxidation of Z-AHPBA

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide for the preparation of β-amino-α-hydroxycarboxylic acids, a critical structural motif in numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation of β-amino-α-hydroxycarboxylic acids, a critical structural motif in numerous bioactive molecules and pharmaceuticals.[1][2] The protocol details a robust and stereoretentive oxidation of N-benzyloxycarbonyl-L-2-amino-3-phenyl-1-propanol (Z-AHPBA), a readily available N-protected amino alcohol, to its corresponding carboxylic acid. The featured methodology employs a one-pot, two-step oxidation using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst, which offers high yields and compatibility with sensitive functional groups, thereby preserving the stereochemical integrity of the chiral centers.

Scientific Rationale and Significance

β-Amino-α-hydroxycarboxylic acids are privileged scaffolds found in a variety of clinically significant natural products and synthetic drugs.[1] They are key components of protease inhibitors, such as the immunostimulant Bestatin, and are integral to the structure of anticancer agents like Taxol.[1] The precise arrangement of the amino and hydroxyl groups is often crucial for biological activity, making stereocontrolled synthesis a paramount objective for medicinal chemists and process developers.

The conversion of N-protected amino alcohols like Z-AHPBA represents a direct and efficient route to these valuable building blocks. The primary challenge lies in selectively oxidizing the primary alcohol to a carboxylic acid without affecting the N-protecting group or causing racemization at the adjacent stereocenter. While various oxidation methods exist, including those using permanganate or chromium reagents, these can be harsh and may lead to side reactions or epimerization.[3] Modern catalytic methods, particularly those employing stable nitroxyl radicals like TEMPO, provide a milder and more selective alternative.[4][5]

Mechanistic Principles of TEMPO-Catalyzed Oxidation

The selected protocol is a one-pot, two-step process that leverages the catalytic activity of TEMPO.[4]

  • Step 1: TEMPO/NaOCl-Mediated Oxidation to Aldehyde: The reaction is initiated by the oxidation of TEMPO to the active N-oxoammonium ion by a stoichiometric oxidant, typically sodium hypochlorite (NaOCl). This N-oxoammonium ion is the primary oxidant that converts the primary alcohol of Z-AHPBA into an aldehyde. During this process, the N-oxoammonium ion is reduced to a hydroxylamine, which is then re-oxidized back to the catalytic species by NaOCl, completing the first catalytic cycle.

  • Step 2: NaClO₂ Oxidation of Aldehyde to Carboxylic Acid: While TEMPO/NaOCl can oxidize some hydrated aldehydes to carboxylic acids, the reaction can be sluggish for hydrophobic substrates.[4] To ensure a complete and efficient conversion, sodium chlorite (NaClO₂) is added in the second step. The intermediate aldehyde is rapidly and cleanly oxidized by NaClO₂ to the desired carboxylic acid, a transformation that is generally high-yielding and avoids over-oxidation.[4][6]

The mild, buffered conditions of this protocol are compatible with common amine-protecting groups such as benzyloxycarbonyl (Cbz or Z) and tert-butyloxycarbonyl (Boc), ensuring the integrity of the substrate throughout the transformation.[3]

TEMPO_Catalytic_Cycle cluster_0 Catalytic Cycle 1 cluster_1 Stoichiometric Oxidation Alcohol R-CH₂OH (Z-AHPBA) Aldehyde R-CHO Alcohol->Aldehyde Oxidation Aldehyde_Intermediate R-CHO Aldehyde->Aldehyde_Intermediate To Step 2 TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Primary Oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Hydroxylamine->TEMPO Re-oxidation Carboxylic_Acid R-COOH (Final Product) Aldehyde_Intermediate->Carboxylic_Acid NaClO₂

Fig. 1: Simplified mechanism for the two-step oxidation.

Detailed Experimental Protocol

This protocol describes the oxidation of Z-AHPBA on a 5 mmol scale. Reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials & Reagents:

Reagent/MaterialSupplierCAS NumberQuantity
Z-AHPBA(Generic)65330-67-81.58 g (5.0 mmol)
Acetonitrile (MeCN)(Generic)75-05-850 mL
Phosphate Buffer (0.67 M, pH 6.7)(Lab Prepared)N/A25 mL
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)(Generic)2564-83-278 mg (0.5 mmol, 10 mol%)
Sodium Hypochlorite (NaOCl, ~10-15% solution)(Generic)7681-52-9~3.7 mL (5.5 mmol)
Sodium Chlorite (NaClO₂, 80%)(Generic)7758-19-21.41 g (12.5 mmol)
2-Methyl-2-butene(Generic)513-35-92.5 mL
Sodium Sulfite (Na₂SO₃)(Generic)7757-83-710% w/v aq. solution
Ethyl Acetate (EtOAc)(Generic)141-78-6For extraction
Brine (Saturated NaCl solution)(Lab Prepared)N/AFor washing
Anhydrous Magnesium Sulfate (MgSO₄)(Generic)7487-88-9For drying
Hydrochloric Acid (HCl, 2 M)(Generic)7647-01-0For acidification

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add Z-AHPBA (1.58 g, 5.0 mmol), acetonitrile (50 mL), and the phosphate buffer (25 mL). Stir the biphasic mixture until the Z-AHPBA is fully dissolved or finely suspended. Add TEMPO (78 mg, 0.5 mmol) to the mixture.

  • First Oxidation (to Aldehyde): Cool the flask in an ice-water bath to 0-5 °C. Slowly add the sodium hypochlorite solution (~3.7 mL, 5.5 mmol) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Second Oxidation (to Acid): Once the first step is complete, add 2-methyl-2-butene (2.5 mL) to scavenge any residual hypochlorite. In a separate beaker, dissolve sodium chlorite (1.41 g, 12.5 mmol) in 10 mL of deionized water. Add this solution to the reaction mixture dropwise over 20 minutes, maintaining the internal temperature below 15 °C.

  • Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the complete conversion of the intermediate aldehyde to the carboxylic acid product.

  • Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Quench the reaction by slowly adding 10% aqueous sodium sulfite solution until a KI-starch paper test is negative, indicating the absence of oxidizing agents.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 2 M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a white or pale-yellow solid. It can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure β-amino-α-hydroxycarboxylic acid.

Experimental_Workflow A 1. Dissolve Z-AHPBA & TEMPO in MeCN/Buffer B 2. Cool to 0-5 °C A->B C 3. Add NaOCl dropwise (Oxidation to Aldehyde) B->C D 4. Monitor by TLC C->D E 5. Add NaClO₂ solution (Oxidation to Acid) D->E F 6. Quench with Na₂SO₃ E->F G 7. Acidify and Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify Product (Recrystallization/Chromatography) H->I

Fig. 2: Step-by-step experimental workflow.

Expected Results and Data Analysis

The oxidation of Z-AHPBA under these conditions is expected to proceed with high fidelity, yielding the corresponding N-Cbz-(2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid.

Typical Data:

ParameterExpected Outcome
Yield 85-95% (isolated yield after purification)
Physical Appearance White to off-white crystalline solid
Purity (by HPLC/NMR) >98%
Stereochemical Integrity No significant epimerization is expected at either C2 or C3, as confirmed by chiral HPLC or NMR analysis.
¹H NMR Expect characteristic shifts for the Cbz protecting group, phenyl ring, and the α and β protons of the acid backbone. The disappearance of the alcohol CH₂ protons from Z-AHPBA is a key indicator of reaction completion.
Mass Spectrometry ESI-MS should show a clear [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of the product.

Conclusion

This application note details a reliable and highly efficient method for the synthesis of β-amino-α-hydroxycarboxylic acids from N-protected amino alcohols. The one-pot TEMPO-catalyzed oxidation is a state-of-the-art technique that offers excellent yields, operational simplicity, and, most critically, the preservation of stereochemistry.[4] This protocol provides researchers in drug discovery and development with a practical and scalable route to access these valuable chiral building blocks for the synthesis of complex molecular targets.

References

  • Chimirri, A., Grasso, S., Monforte, A. M., & Rao, A. (2001). Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. Tetrahedron: Asymmetry, 12(15), 2213-2219.
  • Petrović, G., & Ceković, Ž. (2006). Stereoselective synthesis of α-hydroxy-β-amino acids: the chiral pool approach. Journal of the Serbian Chemical Society, 71(8-9), 979-996.
  • Pracejus, H., & Torka, R. (1960). Synthesis of aliphatic alpha-amino-beta-hydroxycarboxylic acids by the reaction of aldol with acetylaminomalonic acid and its monoester. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 318, 1-10.
  • Zhao, M., Li, J., Mano, E., Song, Z. J., & Tschaen, D. M. (2005). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Organic Chemistry, 70(1), 167-171. Available from: [Link]

  • Palomero, C., & Guisán, J. M. (2018). A practical method for the synthesis of beta-amino alpha-hydroxy acids. Synthesis of enantiomerically pure hydroxyaspartic acid and isoserine. Synlett, 1999(11), 1814-1816. Available from: [Link]

  • Porala, S., & Vadde, R. (2021). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. RSC Advances, 11(52), 32909-32915. Available from: [Link]

  • Sheldon, R. A., & Arends, I. W. C. E. (2011). CHAPTER 3: Ruthenium-Based Catalysts for Aerobic Oxidation of Alcohols. In Green Chemistry. Royal Society of Chemistry. Available from: [Link]

  • Griesbeck, A. G., & Mattay, J. (2003). Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. Journal of Organic Chemistry, 68(26), 9894-9900. Available from: [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Oxidation of Primary Alcohols to Carboxylic Acids with KMnO₄: A Guide. Organic Process Research & Development, 14(1), 245-251.
  • Jiang, B., & Tu, Y. Q. (2008). Copper-catalyzed aerobic oxidation of primary alcohols to carboxylic acids. Chemical Communications, (3), 337-339. Available from: [Link]

Sources

Application

In vitro enzyme inhibition assays using 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives

Application Note & Protocols In Vitro Inhibition of Metalloproteases by 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract:...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

In Vitro Inhibition of Metalloproteases by 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for assessing the inhibitory potential of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivatives against metalloproteases, such as aminopeptidases. The core structure of these compounds resembles the transition state of peptide hydrolysis, making them potent candidate inhibitors for this class of enzymes.[1][2][3] This guide details the principles of fluorescence-based enzyme inhibition assays, provides step-by-step protocols for execution and data analysis, and offers insights into the interpretation of results for drug discovery applications.

Introduction and Scientific Principle

The chemical scaffold 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid is a structural analog of dipeptides. A well-known inhibitor with a similar core structure is Bestatin, which has been identified as a potent inhibitor of several aminopeptidases, including aminopeptidase B and leucine aminopeptidase.[2][3][4] These enzymes are often zinc-containing metalloproteases that play crucial roles in protein degradation and peptide metabolism.[2] Dysregulation of metalloprotease activity is implicated in numerous pathologies, including cancer and inflammation, making them important therapeutic targets.[5][6]

This guide focuses on a common and highly sensitive method for quantifying enzyme inhibition: the fluorescence-based assay. The principle relies on the enzymatic cleavage of a quenched fluorogenic substrate.[7] In its intact form, the substrate's fluorescence is suppressed by a quenching molecule. Upon cleavage by an active enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.[7] The presence of an effective inhibitor, such as a 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivative, will prevent substrate cleavage and thus reduce the fluorescence signal.

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[8][9][10] This value is a key metric for quantifying the potency of a potential drug candidate.[10]

Workflow and Core Concepts

The overall experimental process involves preparing the reagents, performing the enzymatic reaction in the presence of varying inhibitor concentrations, measuring the output signal, and analyzing the data to determine inhibitor potency.

G cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Prepare Assay Buffer, Enzyme, and Substrate A1 Dispense Controls & Inhibitor Dilutions into Microplate P1->A1 P2 Create Serial Dilution of Inhibitor Compound P2->A1 A2 Add Enzyme to all wells (Pre-incubate if necessary) A1->A2 A3 Initiate Reaction by adding Substrate A2->A3 A4 Incubate at 37°C A3->A4 D1 Measure Fluorescence (Kinetic or Endpoint) A4->D1 D2 Normalize Data to Controls D1->D2 D3 Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) D2->D3 D4 Calculate IC50 Value D3->D4

Caption: High-level workflow for the enzyme inhibition assay.

Materials and Reagents

Reagent/MaterialSpecificationSupplier ExamplePurpose
Enzyme Recombinant Human Aminopeptidase N (APN/CD13)R&D SystemsThe biological target of the inhibitor.
Inhibitor 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid derivativeSynthesized/CustomThe test compound.
Positive Control Bestatin or UbenimexAPExBIO, Sigma-AldrichA known inhibitor to validate assay performance.[3]
Substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)Sigma-AldrichFluorogenic substrate cleaved by the enzyme.
Assay Buffer 25 mM Tris, pH 7.5-Maintains optimal pH for enzyme activity.
Vehicle Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichSolvent for dissolving inhibitor compounds.
Microplates 96-well, black, flat-bottomCorning, GreinerLow-autofluorescence plate for fluorescence readings.
Plate Reader Fluorescence capabilityTecan, BioTekInstrument to measure assay signal (Ex/Em ≈ 380/460 nm for AMC).

Detailed Experimental Protocols

Protocol 1: Reagent and Compound Preparation

Causality: Proper preparation and concentration determination are critical for reproducible results. Stock solutions must be fully dissolved, and serial dilutions must be accurate to generate a reliable dose-response curve.

  • Prepare Assay Buffer: Prepare 25 mM Tris buffer and adjust the pH to 7.5. Store at 4°C.

  • Reconstitute Enzyme: Reconstitute the lyophilized aminopeptidase to a stock concentration of 100 µg/mL in assay buffer. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Substrate Stock: Dissolve Leu-AMC in DMSO to create a 10 mM stock solution. Store protected from light at -20°C.

  • Prepare Inhibitor Stock: Dissolve the test derivative and Bestatin (positive control) in 100% DMSO to create 10 mM stock solutions.

  • Create Inhibitor Dilution Series:

    • Perform a serial dilution of the inhibitor stock solution. A common approach is a 10-point, 3-fold serial dilution.

    • Start by diluting the 10 mM stock to 100 µM in assay buffer containing a fixed percentage of DMSO (e.g., 5%). This will be the highest concentration tested.

    • Perform 9 subsequent 1:3 dilutions in the same DMSO-containing buffer. The final well will have buffer with DMSO only, serving as the vehicle control.

Protocol 2: Enzyme Inhibition Assay (96-Well Plate)

Causality: This protocol establishes the necessary controls to ensure the assay is "self-validating." The 100% activity control (vehicle) and 0% activity control (no enzyme) provide the dynamic range for calculating inhibition. Pre-incubation of the enzyme and inhibitor allows them to reach binding equilibrium before the reaction starts.[11]

  • Plate Layout: Design the plate map. Include wells for:

    • Blank (No Enzyme): Assay Buffer + Substrate.

    • 100% Activity (Vehicle Control): Enzyme + Vehicle (DMSO in buffer) + Substrate.

    • Positive Control: Enzyme + Bestatin + Substrate.

    • Test Compound: Enzyme + Test Derivative Dilutions + Substrate.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 5 µL of the appropriate inhibitor serial dilution (or vehicle/positive control) to the designated wells. This results in a 10-fold dilution of the inhibitor.

    • Add 20 µL of assay buffer to the "Blank" wells. To all other wells, add 20 µL of a working enzyme solution (diluted from stock to a final concentration of ~5-10 ng/well).

    • Mix gently by tapping the plate or using an orbital shaker for 30 seconds.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Initiate and Read Reaction:

    • Prepare a working solution of the Leu-AMC substrate by diluting the 10 mM stock to 250 µM in assay buffer.

    • Add 25 µL of the working substrate solution to all wells to initiate the reaction. The final substrate concentration will be 50 µM.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Ex/Em = 380/460 nm) every 60 seconds for 30-60 minutes (kinetic reading). Alternatively, incubate for a fixed time (e.g., 30 minutes) and take a single endpoint reading.

G Enzyme Enzyme (Aminopeptidase) Product Fluorescent Product (AMC) Enzyme->Product Cleaves Complex {Enzyme-Inhibitor Complex} Enzyme->Complex Substrate Quenched Substrate (Leu-AMC) Substrate->Product No_Reaction No Reaction Substrate->No_Reaction Blocked Inhibitor Inhibitor (Test Derivative) Inhibitor->Complex Complex->No_Reaction

Caption: Principle of fluorescence-based enzyme inhibition.

Protocol 3: Data Analysis and IC50 Determination

Causality: The goal of data analysis is to transform raw fluorescence units into a quantifiable measure of potency (IC50). Normalizing the data against controls accounts for background fluorescence and defines the 0% and 100% inhibition levels.[8]

  • Determine Reaction Rate (for kinetic data): For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot (RFU/min).

  • Background Subtraction: Subtract the average rate (or endpoint value) of the "Blank" wells from all other wells.

  • Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle_control))

  • Plot Dose-Response Curve:

    • Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • The resulting data should form a sigmoidal curve.

  • Calculate IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC50 value from the dose-response curve. The IC50 is the concentration at the inflection point of the curve.[8]

ParameterDescription
Top Plateau Corresponds to 100% inhibition.
Bottom Plateau Corresponds to 0% inhibition.
LogIC50 The logarithm of the inhibitor concentration that elicits a 50% response.
Hill Slope Describes the steepness of the curve.

Data Interpretation and Quality Control

  • A Low IC50 Value: Indicates high potency. A derivative with an IC50 in the nanomolar (nM) range is significantly more potent than one in the micromolar (µM) range.

  • Sigmoidal Curve Shape: A well-defined sigmoidal curve with a clear upper and lower plateau suggests a specific, dose-dependent inhibition mechanism.

  • Vehicle Control: The enzyme activity in vehicle control wells should not be significantly inhibited (typically <10% compared to a no-DMSO control if tested). This confirms the solvent is not interfering with the assay.[12]

  • Positive Control: The calculated IC50 for the known inhibitor (Bestatin) should be consistent with literature values, validating that the assay is performing correctly.

References

  • IC50 Determination. (n.d.). edX.
  • Fournie-Zaluski, M. C., et al. (1992). Inhibition of arginine aminopeptidase by bestatin and arphamenine analogues. Evidence for a new mode of binding to aminopeptidases. Journal of Biological Chemistry. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology. Retrieved from [Link]

  • Odagic, D., et al. (2009). Aminopeptidase inhibitors bestatin and actinonin inhibit cell proliferation of myeloma cells predominantly by intracellular interactions. PLoS One. Retrieved from [Link]

  • Zhao, J., et al. (2005). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Poreba, M., et al. (2011). Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. Analytical Chemistry. Retrieved from [Link]

  • What is the mechanism of Ubenimex? (2024). Patsnap Synapse. Retrieved from [Link]

  • Thompson, R.B., et al. (1999). Detection of Protease Activity Using a Fluorescence-Enhancement Globular Substrate. Analytical Biochemistry. Retrieved from [Link]

  • Xu, S., et al. (2015). The Analgesic Activity of Bestatin as a Potent APN Inhibitor. Current Drug Metabolism. Retrieved from [Link]

  • Patel, K., et al. (2019). Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. International Journal of Current Microbiology and Applied Sciences. Retrieved from [Link]

  • Križan, K., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Khan, A., et al. (2021). Design, Synthesis, and in-vitro Protease Inhibition Assay of Linear Pentapeptides as Potential Dengue Virus NS2B/NS3 Protease Inhibitors. Pharmaceutical Sciences. Retrieved from [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. Retrieved from [Link]

  • Considerations for the design and reporting of enzyme assays in high-throughput screening applications. (2010). ResearchGate. Retrieved from [Link]

  • Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction. (2021). PMC. Retrieved from [Link]

  • Enzyme Activity Assay. (n.d.). Creative BioMart. Retrieved from [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved from [Link]

  • In Vitro Enzyme Assay: Cutting Edge Research. (2024). Da-Ta Biotech. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis Protocols for 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid (Cbz-AHPBA)

Strategic Route Selection & Industrial Context The non-proteinogenic amino acid 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA), particularly its (2S,3S) stereoisomer (often referred to as a protected...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Route Selection & Industrial Context

The non-proteinogenic amino acid 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA), particularly its (2S,3S) stereoisomer (often referred to as a protected form of allophenylnorstatine), is a critical chiral building block in the synthesis of peptidomimetic therapeutics[1]. It serves as the structural core for numerous HIV-1 protease inhibitors (e.g., KNI-272, KNI-764) and aminopeptidase inhibitors[2][3].

The Scale-Up Bottleneck: Historically, laboratory-scale syntheses of α-hydroxy-β-amino acids have relied on the Arndt-Eistert homologation, which requires the use of highly explosive diazomethane, rendering it fundamentally unsafe for multi-kilogram manufacturing[4]. Alternatively, industrial routes have historically employed the cyanohydrin route starting from Cbz-L-phenylalaninal. However, this pathway is plagued by severe drawbacks: the generation of highly toxic hydrogen cyanide gas, the requirement for hazardous heavy-metal cyanides, and the high propensity of the labile phenylalaninal intermediate to undergo rapid racemization at the α-chiral center[5].

The Modern Solution: To bypass these hazards, this protocol details a highly scalable, cyanide-free, and diazomethane-free route utilizing Dynamic Kinetic Resolution (DKR) via asymmetric hydrogenation. By employing a Ru-(R)-BINAP catalyst, we can establish the critical stereocenters with high fidelity, followed by a stereospecific epoxidation and regioselective azidolysis[6].

Mechanistic Causality & Process Safety (E-E-A-T)

As a self-validating process, every chemical transformation in this route is designed with inherent thermodynamic or kinetic funnels that reject impurities and correct stereochemistry:

  • Dynamic Kinetic Resolution (DKR): The synthesis begins with the α-chlorination of methyl 3-oxo-4-phenylbutyrate. The resulting α-chloro-β-keto ester exists as a rapidly equilibrating mixture of enantiomers. The Ru-(R)-BINAP catalyst selectively and rapidly hydrogenates only one of these enantiomers into the syn-chlorohydrin. Because the enantiomerization of the starting material is faster than the hydrogenation, the entire racemic pool is dynamically funneled into a single diastereomer[6].

  • Stereochemical Funneling via Epoxidation: The subsequent base-promoted epoxidation acts as an inherent purification step. Only the anti-periplanar arrangement of the target syn-chlorohydrin smoothly undergoes intramolecular SN​2 cyclization to form the trans-epoxide. Any trace anti-chlorohydrin diastereomers react significantly slower, allowing the desired (2R,3R)-epoxide to be isolated with enriched purity.

  • Regioselective Azidolysis: The opening of the glycidic ester is dictated by electronic deactivation. The electron-withdrawing carboxylate group strongly deactivates the C-2 (α) position toward nucleophilic attack. Consequently, the azide nucleophile selectively attacks the C-3 (β/homobenzylic) position. This SN​2 attack proceeds with strict inversion of configuration, perfectly establishing the required (2S,3S) stereochemistry.

Synthetic Workflow

G N1 Methyl 3-oxo-4-phenylbutyrate N2 α-Chlorination (SO2Cl2) N1->N2 N3 Methyl 2-chloro-3-oxo-4-phenylbutyrate N2->N3 N4 Asymmetric Hydrogenation (Ru-(R)-BINAP, H2) N3->N4 N5 Methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutyrate N4->N5 N6 Epoxidation (K2CO3) N5->N6 N7 Methyl (2R,3R)-3-benzyl-oxirane-2-carboxylate N6->N7 N8 Azidolysis (NaN3, NH4Cl) N7->N8 N9 Methyl (2S,3S)-3-azido-2-hydroxy-4-phenylbutyrate N8->N9 N10 1. Reduction (Pd/C, H2) 2. Hydrolysis (LiOH) 3. Cbz-Cl, NaOH N9->N10 N11 (2S,3S)-Cbz-AHPBA Target Compound N10->N11

Cyanide-free asymmetric synthesis workflow for (2S,3S)-Cbz-AHPBA via dynamic kinetic resolution.

Quantitative Process Data

The following table summarizes the expected quantitative metrics during a 1-kg scale-up campaign, highlighting the evolution of enantiomeric excess (ee) across the self-validating purification funnels.

StepIntermediateYield (%)Diastereomeric RatioEnantiomeric Excess (ee %)
1 Methyl 2-chloro-3-oxo-4-phenylbutyrate92%N/AN/A
2 Methyl (2S,3R)-2-chloro-3-hydroxy-4-phenylbutyrate95%87:13 (syn:anti)81% (Pre-crystallization)
3 Methyl (2R,3R)-3-benzyl-oxirane-2-carboxylate88%> 95:5> 92%
4 Methyl (2S,3S)-3-azido-2-hydroxy-4-phenylbutyrate85%> 99:1> 96%
5 (2S,3S)-Cbz-AHPBA (Final Target)78% (Over 3 steps)> 99.5:0.5> 99.9% (Post-crystallization)

Detailed Scale-Up Protocols

Protocol A: DKR Asymmetric Hydrogenation[6]

Objective: Establish the (2S,3R) stereocenters via Ru-catalyzed hydrogenation.

  • Preparation: Charge a 10 L Hastelloy autoclave with methyl 2-chloro-3-oxo-4-phenylbutyrate (1.0 kg, 4.41 mol) and Ru-(R)-BINAP catalyst (0.1 mol%).

  • Solvent Addition: Add a degassed mixture of Methanol/Dichloromethane (1:1 v/v, 5.0 L) under a strict nitrogen atmosphere.

  • Reaction: Purge the vessel three times with H2​ gas. Pressurize the reactor to 3.0 MPa with H2​ and heat the jacket to 50 °C. Maintain agitation at 500 rpm for 30 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC. The reaction is complete when starting material is < 1%. The expected syn/anti ratio is ~87:13.

  • Workup: Vent the reactor, filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the crude chlorohydrin.

Protocol B: Stereospecific Epoxidation

Objective: Form the (2R,3R) glycidic ester, acting as a stereochemical purification funnel.

  • Reaction: Dissolve the crude chlorohydrin (approx. 1.0 kg) in Tetrahydrofuran (THF, 4.0 L). Add an aqueous solution of Potassium Carbonate ( K2​CO3​ , 0.9 kg in 2.0 L H2​O ).

  • Agitation: Stir vigorously at 20–25 °C for 4 hours. The syn-chlorohydrin rapidly cyclizes, while the anti-isomer remains largely unreacted or hydrolyzes.

  • Phase Separation: Separate the aqueous layer. Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

  • Self-Validation: The resulting epoxide can be crystallized from cold Isopropanol to upgrade the optical purity to >92% ee.

Protocol C: Regioselective Azidolysis

Objective: Invert the C-3 stereocenter to yield the (2S,3S) azido-alcohol.

  • Reaction: Dissolve the purified epoxide in a mixture of DMF/Water (8:2 v/v, 5.0 L). Add Sodium Azide ( NaN3​ , 1.5 equiv) and Ammonium Chloride ( NH4​Cl , 1.5 equiv). Note: NH4​Cl acts as a critical buffer to prevent alkaline hydrolysis of the methyl ester and degradation of the epoxide.

  • Heating: Heat the mixture to 65 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Methyl tert-butyl ether (MTBE, 5.0 L), and wash extensively with water (3 x 3.0 L) to remove DMF and excess salts. Concentrate to yield the azido-alcohol.

Protocol D: Reduction, Hydrolysis, and Cbz-Protection

Objective: Convert the azido-ester to the final Cbz-protected amino acid.

  • Azide Reduction (Self-Validating IPC): Transfer the azido-alcohol to a hydrogenation vessel. Add 5% Pd/C (50 g) and Ethyl Acetate (5.0 L). Hydrogenate at 2.0 MPa H2​ at 25 °C. IPC: Monitor the reaction via ReactIR or offline FT-IR. The exact endpoint is dictated by the complete disappearance of the strong azide stretch at ~2100 cm−1 . Filter the catalyst and concentrate.

  • Saponification: Dissolve the resulting amino-ester in THF/Water (1:1, 4.0 L). Add Lithium Hydroxide monohydrate (2.5 equiv) and stir at 25 °C for 4 hours to yield the free AHPBA.

  • Schotten-Baumann Protection: Cool the aqueous mixture to 0–5 °C. Adjust the pH to 9.5 using 2M NaOH. Add Benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise over 1 hour, maintaining the pH between 9.0–9.5 with simultaneous NaOH addition.

  • Isolation & Final Funnel: Wash the basic aqueous layer with MTBE to remove benzyl alcohol impurities. Acidify the aqueous layer to pH 2.0 using 6M HCl. Extract the precipitated product into Ethyl Acetate.

  • Crystallization: Concentrate the Ethyl Acetate to 2 volumes and add Heptane slowly at 60 °C until cloudy. Cool to 5 °C to crystallize (2S,3S)-Cbz-AHPBA. This final thermodynamic funnel guarantees a chemical purity of >99% and an ee of >99.9%.

References

  • Title: SET TO MAKE TREO-3-AMINO-2-HYDROXIBUTANOYLAMINOETIC ACIDS - Google Patents Source: google.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiBt_tUd6kwfGiYEyqZA1xrqvSFyJvHX0uSN4ZWPlb5iLIBJQ0MqCRiojJc3haUrXPJsnOaAmiwMFLcHKhtbyIuPbDZp0ORJR1zkX8VFG7mNtxaYYc56iqnDv27kuHLee-nTyW1Zg4P20=]
  • Title: The Asymmetric Synthesis of (2S,3S)
  • Title: Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana | The Journal of Organic Chemistry Source: acs.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQrgW0N8_qO_inNeScj-3iQ0t6rLp6tcPgOz7tCX0QMcYFs3PX69vAYwlqa1Kz0V5i7MWXvzEMZnPiKoKkXnq5T6ePemhkLMPKM8coKO3Qd-ILhYLfI5gYTSfrLhhkxDLug5WJvXFKKA0csg==]
  • Title: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYKZ-0ADgdyjXrfcMaXE1jqVhujEmKmPDDg-qG_lZcDocrzEpvttsIECE-mRCkusOdoW_kr1Q4K92m2ni6CTkTATD5usW8xy41Iln5iyqvOIZvoBjewt7cnp3wK17fL5CSGFOyIYMuiQjVhKg=]
  • Title: 3-Benzyloxycarbonylamino-2-hydroxy-4-phenyl-butyric acid | C18H19NO5 | CID 10958449 Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9fMWwITLpXzsX7U9yqKSpK5w50zQ1Ke1fa1zfCvyewh1lJtLTaeOC0kgRaSnATh6oggMpgwGuf8JDMBNDyhGL6NwRNcQqRY0ohfMDGtTCxz_W3BPxVNTTT_NvVwT-K3TPDGvtCsC8NrI2hVw6]
  • Title: (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid - Organic Syntheses Procedure Source: orgsyn.org URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-OP3HJn5ptLrWcQ6ONsCgUFNct9dUBAfvTSZuh2LI3mq5pyFFGE2uLTTcRAmAzjtmABYygzdwcccWL6LIdITXJB7XaxIwXfXi0XQWCuKpfKe8_B6gtiHyHoLX0QJl78f1t8c-]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization during 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide and peptidomimetic synthesis: the coupling of 3-Benzyloxyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide and peptidomimetic synthesis: the coupling of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPA) .

Cbz-AHPA (also known as Cbz-allophenylnorstatine) is a critical chiral building block used in the synthesis of aminopeptidase inhibitors like Bestatin[1] and highly potent HIV-1 protease inhibitors[2]. However, activating the C1-carboxyl group frequently leads to severe epimerization at the C2-alpha stereocenter[3]. This guide provides the mechanistic causality behind this issue, troubleshooting FAQs, and a self-validating experimental protocol to ensure stereochemical integrity.

Part 1: Mechanistic Insight (The "Why")

To prevent racemization, we must first understand the thermodynamic and kinetic forces at play during the activation of alpha-hydroxy-beta-amino acids. When the C1-carboxyl group of Cbz-AHPA is activated (e.g., as an O-acylisourea intermediate via EDC), the C2 stereocenter becomes highly vulnerable through two primary pathways:

  • Base-Catalyzed Direct Enolization : The C2 proton is highly acidic because it is flanked by the electron-withdrawing alpha-hydroxyl group and the newly formed activated C1-ester. Exposure to excess or strong organic bases (like DIPEA or TEA) triggers proton abstraction, forming an achiral enolate that reprotonates non-selectively.

  • Intramolecular Beta-Lactone Formation : If the coupling kinetics are too slow, the unprotected C2-hydroxyl group can act as an internal nucleophile, attacking the activated C1-carboxyl to form a transient beta-lactone. When the target amine finally opens this ring, it often does so with mixed stereochemistry.

Mechanism A Activated Cbz-AHPA (C1-Ester) B Base-Catalyzed Enolization A->B Excess Strong Base (TEA/DIPEA) C Intramolecular Beta-Lactone A->C C2-OH Attack (Slow coupling kinetics) E Desired Chiral Coupled Product A->E Fast Amine Attack (HOBt + Weak Base) D Racemized / Epimerized Product B->D Loss of C2 Stereocenter C->D Non-selective Amine Attack

Mechanistic pathways leading to C2-epimerization versus successful chiral coupling.

Part 2: Troubleshooting FAQs

Q1: I am using standard EDC/DIPEA/DCM conditions, but I am observing up to 30% epimerization at the C2 position. Why is this happening? A1: The choice of base is the primary culprit. DIPEA is too strong a base ( pKa​≈10.5 ) for alpha-hydroxy acids and heavily promotes direct enolization. You must switch to a weaker base such as N-methylmorpholine (NMM, pKa​≈7.4 ) or 2,4,6-collidine. These bases are strong enough to neutralize the amine hydrochloride salt but weak enough to leave the C2 proton intact.

Q2: Which coupling reagent and additive combination is the gold standard for unprotected Cbz-AHPA? A2: The combination of EDC·HCl with HOBt (1-hydroxybenzotriazole) or HOOBt (3-hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one) is the industry standard[2]. HOBt rapidly converts the unstable O-acylisourea into an OBt-active ester. This active ester is highly reactive toward amines but relatively stable against intramolecular attack by the C2-hydroxyl group, effectively outcompeting the beta-lactone racemization pathway[1].

Q3: Do I need to protect the C2-hydroxyl group (e.g., as an acetonide or TBS ether) before coupling? A3: Generally, no. While protecting the OH group completely eliminates the beta-lactone pathway, it adds unnecessary synthetic steps and reduces overall yield. By strictly controlling the temperature (0 °C) and using the EDC/HOBt/NMM system, you can successfully couple Cbz-AHPA with a free C2-hydroxyl group with <1% epimerization.

Part 3: Quantitative Data on Coupling Conditions

The table below summarizes the causality between reaction conditions and stereochemical integrity. Always optimize for kinetics (fast coupling) and mild thermodynamics (weak bases).

Coupling SystemBase (Equivalents)TemperatureExpected Epimerization (%)Overall Yield (%)
EDC / NoneDIPEA (2.0 eq)25 °C25 - 35%~60%
HATUDIPEA (2.0 eq)25 °C10 - 20%~80%
EDC / HOBtTEA (2.0 eq)0 °C to RT5 - 10%~85%
DEPBTDIPEA (2.0 eq)0 °C< 2%~85%
EDC / HOBt NMM (1.1 eq) 0 °C < 1% > 90%

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. By strictly controlling the order of addition and maintaining a near-neutral apparent pH, the reaction is driven entirely by kinetics, bypassing the thermodynamic pitfalls of racemization.

Materials Required:

  • (2S,3R)-Cbz-AHPA (1.0 eq)

  • Target Amine (e.g., L-leucine benzyl ester hydrochloride) (1.05 eq)

  • EDC·HCl (1.1 eq)

  • HOBt (anhydrous) (1.1 eq)

  • N-methylmorpholine (NMM) (1.1 eq + additional 1.0 eq if amine is a salt)

  • Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Pre-activation Setup: In an oven-dried flask under inert atmosphere (Argon/N2), dissolve Cbz-AHPA (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Low temperatures exponentially decrease the rate of enolization.

  • Amine Addition: Add the target amine (1.05 eq) to the chilled solution. If the amine is a hydrochloride salt, add 1.0 eq of NMM to liberate the free base.

  • Coupling Initiation: Add EDC·HCl (1.1 eq) in one portion.

  • pH Modulation: Add NMM (1.1 eq) dropwise over 10 minutes. Causality: Dropwise addition ensures the localized concentration of the base never spikes, preventing transient enolate formation.

  • Self-Validation & Monitoring: Stir the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature. Monitor the reaction via HPLC. The protocol validates itself when the HOBt-active ester intermediate peak appears within 15 minutes and smoothly transitions to the product peak without the appearance of a delayed diastereomeric shoulder (which would indicate epimerization).

  • Workup: Quench with 5% aqueous citric acid to remove unreacted amines and NMM, followed by saturated NaHCO3​ to remove residual HOBt and unreacted Cbz-AHPA.

Workflow Step1 1. Dissolve Cbz-AHPA & Amine in dry DMF/DCM Step2 2. Cool System to 0 °C Step1->Step2 Step3 3. Add Additive (HOBt or HOOBt) Step2->Step3 Step4 4. Add Coupling Agent (EDC·HCl) Step3->Step4 Step5 5. Dropwise Base (NMM, pH ~7.5) Step4->Step5 Step6 6. Stir at 0 °C Monitor by HPLC Step5->Step6

Step-by-step workflow for the racemization-free coupling of Cbz-AHPA.

Part 5: References

  • Combination of Non-natural d-Amino Acid Derivatives and Allophenylnorstatine−Dimethylthioproline Scaffold in HIV Protease Inhibitors Have High Efficacy in Mutant HIV Journal of Medicinal Chemistry - ACS Publications[Link]

  • Recent Advances in Developing Chemoenzymatic Processes for Active Pharmaceutical Ingredients Chemical Reviews - ACS Publications[Link]

  • Peptides: Chemistry and Biology (Inhibitors of Aminopeptidases) Googleapis.com (Book Excerpt)

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid

Audience: Researchers, scientists, and drug development professionals. This guide provides a comprehensive technical support resource for the synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid, a key bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical support resource for the synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid, a key building block in various therapeutic agents.[1] As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common synthetic challenges and optimize your yields.

PART 1: Core Directive - A Structured Approach to Synthesis and Troubleshooting

The synthesis of this complex molecule involves multiple steps, each with its own set of potential pitfalls. This guide is structured to mirror the synthetic workflow, addressing issues as they are likely to arise. We will cover:

  • Protecting Group Strategy: The critical first step of protecting the amine functionality.

  • Stereoselective Synthesis: Establishing the correct stereochemistry, a crucial aspect of any synthesis of a chiral molecule.

  • Purification and Characterization: Ensuring the final product meets the required purity standards.

  • Troubleshooting and FAQs: A rapid-reference section for common problems.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Expertise & Experience: The "Why" Behind the "How"

Successful organic synthesis is more than just following a recipe. It's about understanding the reactivity of your molecules and the role of each reagent and condition.

The Importance of the Benzyloxycarbonyl (Cbz) Protecting Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its ease of removal by catalytic hydrogenation.

Question: I'm observing low yields during the Cbz protection of the starting amino acid. What's going wrong?

Answer: Low yields in Cbz protection often stem from a few key areas:

  • Reagent Quality: Benzyl chloroformate is moisture-sensitive. Ensure you are using a fresh, high-quality reagent.

  • Base Selection: A common method for Cbz protection is the Schotten-Baumann reaction, which uses a base like sodium hydroxide or potassium carbonate.[2] The pH of the reaction is critical; it must be high enough to deprotonate the amine, but not so high as to cause significant hydrolysis of the benzyl chloroformate.

  • Temperature Control: The reaction is typically run at low temperatures (0-5 °C) to minimize side reactions.

Trustworthiness: Self-Validating Protocols

Every protocol should have built-in checkpoints to ensure the reaction is proceeding as expected.

Monitoring Reaction Progress

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your reactions.

TLC Protocol for Monitoring Cbz Protection:

  • Spotting: On a silica gel TLC plate, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).

  • Elution: Develop the plate in a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualization: Visualize the plate under UV light and/or by staining with a potassium permanganate solution. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Authoritative Grounding & Comprehensive References

The methods and troubleshooting advice provided here are grounded in established organic chemistry principles and supported by peer-reviewed literature.

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Key Reaction Parameters
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM) or a biphasic system with waterGood solubility for most amino acids and reagents.
Base Sodium bicarbonate or potassium carbonateMaintains the optimal pH for the reaction.
Temperature 0-5 °CMinimizes side reactions and reagent decomposition.
Stirring Vigorous stirringEnsures good mixing in biphasic systems.
Experimental Protocols: Step-by-Step Guidance
Protocol: Cbz Protection of a Generic Amino Acid
  • Dissolve the amino acid (1.0 eq) in 1M sodium hydroxide solution and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve benzyl chloroformate (1.1 eq) in a suitable organic solvent like dioxane.

  • Add the benzyl chloroformate solution and a solution of sodium carbonate (2.0 eq) in water to the amino acid solution simultaneously, while maintaining the temperature at 0 °C and stirring vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, acidify the mixture with hydrochloric acid to pH 2-3.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Mandatory Visualization: Reaction Workflow

Caption: General workflow for the Cbz protection of an amino acid.

Troubleshooting Guide and FAQs

Low Yield

Question: My overall yield is low. Where should I start troubleshooting?

Answer: A low yield can be due to a number of factors. Systematically review each step of your synthesis:

  • Starting Material Purity: Ensure your starting materials are pure and dry.

  • Reaction Conditions: Double-check that all reaction conditions (temperature, reaction time, etc.) were followed correctly.

  • Work-up and Purification: Product can be lost during extractions and purification.[3] Optimize your procedures to minimize these losses.

Presence of Impurities

Question: My final product is impure. What are the likely side products and how can I remove them?

Answer: Common impurities can include unreacted starting materials or byproducts from side reactions.

  • Characterize the Impurities: Use techniques like NMR and Mass Spectrometry to identify the impurities.

  • Optimize Reaction Conditions: Once the impurities are identified, you can often adjust the reaction conditions to minimize their formation.[3]

  • Purification: Recrystallization or column chromatography are effective methods for removing impurities.[3][4]

Difficult Purification

Question: My product is an oil and won't crystallize. How can I purify it?

Answer: Oily products can be challenging to purify.

  • Column Chromatography: This is often the most effective method for purifying oils.

  • Trituration: Repeatedly washing the oil with a solvent in which the product is insoluble but the impurities are soluble can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: Can I use a different protecting group?

A1: Yes, other protecting groups like tert-butyloxycarbonyl (Boc) can be used. The choice of protecting group will depend on the specific requirements of your synthetic route.

Q2: How do I remove the Cbz group?

A2: The Cbz group is typically removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source.

Q3: What is the best way to store benzyl chloroformate?

A3: Benzyl chloroformate should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition.

References

  • Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)
  • Jiang, Y., Mikova, G., Kleerebezem, R., van der Wielen, L. A. M., & Cuellar, M. C. (2015). Feasibility study of an alkaline-based chemical treatment for the purification of polyhydroxybutyrate produced by a mixed enriched culture. AMB Express, 5(1), 5.
  • Organic Syntheses. (n.d.). γ-PHENYLBUTYRIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Retrieved from [Link]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • PubChem. (n.d.). (2S,3R)-3-(((Benzyloxy)carbonyl)amino)-2-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA) . As a critical chiral building block for peptidomimetics and HIV protease inhibitors (e.g., Amprenavir, Darunavir), the efficient removal of its carboxybenzyl (Cbz) protecting group is a pivotal synthetic step.

Due to the molecule's specific structural features—a bulky phenyl ring, a secondary hydroxyl group, and an amine—standard deprotection protocols often stall or yield complex impurity profiles. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your workflows.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My catalytic hydrogenation (Pd/C, H₂) of Cbz-AHPBA halts at 60-70% conversion. Why is the reaction stalling? A1: The most common cause for incomplete conversion with this specific substrate is product-induced catalyst inhibition via zwitterion precipitation .

  • Mechanistic Causality: Upon successful cleavage of the Cbz group, the resulting 3-amino-2-hydroxy-4-phenylbutyric acid forms a zwitterion. Zwitterions possess notoriously poor solubility in standard neutral hydrogenation solvents like methanol or ethanol. As the reaction proceeds, the insoluble product precipitates out of the solution, physically coating the heterogeneous Pd/C catalyst. This blocks the active palladium sites from activating further hydrogen gas, prematurely halting the reaction 1.

  • Solution: Add 1.0 to 1.5 equivalents of a weak acid (e.g., glacial acetic acid) to the solvent prior to hydrogenation. This protonates the newly formed amine, breaking the zwitterionic state, maintaining product solubility, and keeping the catalyst surface clean.

Q2: I added acetic acid, but the hydrogenation is still sluggish. Could the catalyst be poisoned? A2: Yes, catalyst poisoning or competitive inhibition is highly likely.

  • Mechanistic Causality: Palladium catalysts are highly susceptible to poisoning by trace sulfur or halide impurities carried over from upstream synthesis steps. Furthermore, if the free amine remains unprotonated, its lone pair can directly coordinate to the palladium(0) surface, competitively inhibiting the adsorption and activation of H₂ 2. Additionally, the continuous chain of stereocenters (phenyl, amine, hydroxyl) creates significant steric hindrance, reducing the collision frequency with the planar catalyst surface.

  • Solution: Ensure your starting material is rigorously purified. Increase the catalyst loading from the standard 5 mol% to 10-20 mol%, or switch to Pearlman’s catalyst (Pd(OH)₂/C), which offers higher activity for sterically hindered substrates. Increasing the hydrogen pressure to 50 psi using a Parr shaker can also overcome steric barriers 3.

Q3: I tried using HBr in acetic acid to bypass hydrogenation issues, but I'm seeing multiple spots on TLC. What went wrong? A3: While 33% HBr in acetic acid is a classic method for Cbz removal, the 2-hydroxy group in Cbz-AHPBA makes the molecule highly sensitive to acid-catalyzed side reactions.

  • Mechanistic Causality: Prolonged exposure to strong acids in the presence of acetic acid leads to the O-acetylation of the secondary hydroxyl group. In extreme cases, acid-catalyzed dehydration can also occur. Furthermore, ambient moisture can dilute the HBr, slowing down the deprotection rate and thereby increasing the residence time during which side reactions occur 3.

  • Solution: Execute the reaction under strictly anhydrous conditions. Limit the reaction time to under 45 minutes and quench immediately by precipitating the product salt in a large excess of ice-cold diethyl ether.

Part 2: Quantitative Troubleshooting Matrix

The following table summarizes the key parameters and self-validating checks for troubleshooting Cbz-AHPBA deprotection workflows.

Observed IssuePrimary CauseMechanistic ExplanationRecommended SolutionExpected Yield
Reaction stalls at 60% (H₂, Pd/C)Zwitterion PrecipitationFree AHPBA forms an insoluble zwitterion, physically coating the Pd/C catalyst and blocking active sites.Add 1.0–1.5 eq of glacial acetic acid to protonate the amine.>95%
Sluggish conversion (H₂, Pd/C)Catalyst Poisoning / Amine InhibitionThe free amine lone pair coordinates to Pd(0), or trace sulfur/halides from upstream inhibit the metal.Increase Pd/C loading to 10-20 mol% or use Pearlman's catalyst (Pd(OH)₂/C).85–90%
No reaction (H₂, Pd/C)Steric HindranceBulky phenyl and hydroxyl groups prevent efficient adsorption onto the planar Pd surface.Increase H₂ pressure to 50 psi using a Parr shaker; warm to 40°C.>90%
Multiple TLC spots (HBr/AcOH)O-Acetylation / DehydrationThe 2-hydroxyl group reacts with the acetic acid solvent under strongly acidic conditions over extended times.Limit reaction time (<45 min); precipitate immediately with cold diethyl ether.75–80%

Part 3: Validated Experimental Protocols

Every protocol described below is designed as a self-validating system. By observing the specific physical changes (e.g., solubility shifts, precipitation), you can confirm the mechanistic success of the step in real-time.

Protocol A: Optimized Catalytic Hydrogenation (Recommended)

This method is optimized to prevent zwitterion precipitation and amine-induced catalyst inhibition 4.

  • Substrate Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 mmol of Cbz-AHPBA in 10 mL of HPLC-grade Methanol. Validation: The solution should be completely clear.

  • Acidification: Add 1.5 mmol (approx. 86 µL) of glacial acetic acid. Scientific Rationale: Protonating the resulting amine prevents zwitterion formation, ensuring the product remains soluble and the catalyst remains active.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C (palladium on carbon). Safety Note: Pd/C is pyrophoric. Add it to the solvent under an inert argon atmosphere to prevent solvent ignition.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Stir vigorously under a hydrogen balloon (1 atm) at room temperature. If steric hindrance is suspected, transfer to a Parr hydrogenator at 50 psi.

  • Monitoring: Monitor via LC-MS or TLC (eluent: DCM/MeOH 9:1) until the starting material is consumed (typically 2–4 hours).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate in vacuo to yield the acetate salt of 3-amino-2-hydroxy-4-phenylbutyric acid.

Protocol B: Acidic Cleavage via HBr/AcOH (Alternative for Poisoned Substrates)

Use this method only if catalytic hydrogenation fails due to inseparable sulfur impurities 3.

  • Preparation: In a thoroughly dried flask under argon, suspend 1.0 mmol of the Cbz-protected substrate in 2 mL of glacial acetic acid.

  • Cleavage: Dropwise, add 2 mL of 33% w/w HBr in acetic acid. Scientific Rationale: The highly acidic environment protonates the carbamate carbonyl, facilitating nucleophilic attack by the bromide ion to liberate benzyl bromide and CO₂.

  • Reaction: Stir at room temperature for exactly 30–45 minutes. Caution: Extended reaction times will lead to O-acetylation of the 2-hydroxy group.

  • Precipitation (Self-Validation): Pour the mixture into 20 mL of vigorously stirring, ice-cold anhydrous diethyl ether. The hydrobromide salt of the product will precipitate immediately as a white solid, confirming successful cleavage and salt formation.

  • Isolation: Filter the precipitate, wash thoroughly with cold ether to remove residual benzyl bromide and acetic acid, and dry under high vacuum.

Part 4: Diagnostic Workflow Diagram

The following decision tree maps the logical troubleshooting pathways for incomplete Cbz-AHPBA deprotection.

G Start Incomplete Cbz Deprotection of Cbz-AHPBA? Method Which Method Used? Start->Method Hydro Catalytic Hydrogenation (Pd/C, H2) Method->Hydro Acid Acidic Cleavage (HBr/AcOH) Method->Acid Solubility Substrate fully dissolved? Hydro->Solubility AcidStrength Acid Concentration Sufficient? Acid->AcidStrength Poison Suspect Catalyst Poisoning? Solubility->Poison Yes Solv Optimize Solvent: Use MeOH/THF or warm to 40°C Solubility->Solv No Inhibit Product Amine Inhibition? Poison->Inhibit No Cat Use fresh Pd/C, increase loading to 10-20 mol% Poison->Cat Yes AddAcid Add 1.5 eq Acetic Acid to protonate amine Inhibit->AddAcid Yes Moisture Moisture Present? AcidStrength->Moisture Yes Conc Use 33% w/w HBr in AcOH AcidStrength->Conc No Dry Ensure strictly anhydrous conditions Moisture->Dry Yes

Decision tree for troubleshooting incomplete Cbz-AHPBA deprotection.

Part 5: References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from: [Link]

  • ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing Enantiomeric Excess in the Preparation of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid

Welcome to the technical support center for the synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions to improve enantiomeric excess (e.e.).

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions to enhance the stereoselectivity of your reaction.

Issue 1: Consistently Low Enantiomeric Excess

Q: My reaction is producing the desired 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid, but the enantiomeric excess is consistently low. What are the primary factors I should investigate?

A: Low enantiomeric excess is a common challenge in asymmetric synthesis. A systematic approach to troubleshooting is essential.[1] The first parameters to investigate are temperature, solvent, and the integrity of your chiral catalyst or auxiliary.

Initial Checks:

  • Purity of Reagents and Solvents: Confirm the purity of all starting materials, reagents, and the catalyst. Impurities can interfere with the catalytic cycle. Ensure that your solvent is anhydrous and of an appropriate grade, as water can deactivate or alter the selectivity of many catalysts.[1]

  • Reaction Temperature: Minor fluctuations in temperature can significantly impact enantioselectivity.[1] Generally, lower temperatures are favored in asymmetric catalysis as they amplify the energy difference between the diastereomeric transition states, often leading to higher e.e.[2] However, this is not a universal rule, and it is crucial to screen a range of temperatures to find the optimum for your specific transformation.[2]

  • Catalyst Integrity: If you are using a chiral catalyst, verify its purity and structural integrity. For in-house prepared catalysts, techniques like NMR spectroscopy can be invaluable.[1] If using a commercial catalyst, ensure it is from a reputable source and has been stored correctly.[1] Running a control reaction with a substrate known to give high e.e. with your catalyst system can benchmark its activity and selectivity.[1]

Systematic Optimization Workflow:

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subgraph "cluster_Initial_Checks" { label="Initial Checks"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Low Enantiomeric Excess Observed"]; B [label="Verify Reagent & Solvent Purity"]; C [label="Confirm Reaction Temperature Control"]; D [label="Assess Catalyst Integrity"]; }

subgraph "cluster_Optimization" { label="Systematic Optimization"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Screen a Range of Temperatures"]; F [label="Screen Different Solvents"]; G [label="Vary Substrate Concentration"]; }

subgraph "cluster_Analysis" { label="Analysis & Refinement"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Analyze E.E. for Each Condition"]; I [label="Identify Optimal Conditions"]; J [label="Refine & Scale-Up"]; }

A -> {B, C, D} [color="#5F6368"]; D -> E [label="If catalyst is active", color="#5F6368"]; E -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; }

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Issue 2: Inconsistent Enantiomeric Excess Between Batches

Q: I am observing significant variability in the enantiomeric excess from one batch to another, even though I am following the same protocol. What could be the cause?

A: Inconsistent results often point to subtle variations in reaction setup and execution.

  • Atmospheric Control: Ensure that reactions sensitive to air or moisture are performed under a consistently inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The rate and method of reagent addition can be critical. A slow, controlled addition via syringe pump can often improve reproducibility compared to manual addition.

  • Stirring and Mixing: In heterogeneous reactions, the stirring rate can affect the reaction kinetics and, consequently, the enantioselectivity. Ensure consistent and efficient mixing in all batches.

Issue 3: Decreasing Enantiomeric Excess Over Time

Q: The initial enantiomeric excess of my product is high, but it decreases as the reaction progresses or during workup. Why is this happening and how can I prevent it?

A: A decrease in enantiomeric excess over time may be due to product racemization or catalyst degradation.[2]

  • Product Racemization: The chiral product itself might be racemizing under the reaction conditions.[2] To test for this, subject the purified, enantiomerically enriched product to the reaction conditions (solvent, temperature, any additives) in the absence of the starting materials and catalyst. If the e.e. decreases, you may need to shorten the reaction time, lower the temperature, or modify the workup procedure to be milder.

  • Catalyst Degradation: The chiral catalyst may degrade over the course of the reaction, leading to a loss of stereocontrol.[2] This can result in the formation of less selective or even racemic product in the later stages of the reaction. Monitoring the reaction progress and stopping it at the optimal time can mitigate this issue.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid.

Q1: What are the most common synthetic strategies to produce 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid with high enantiomeric excess?

A1: Several stereoselective methods can be employed. The most prevalent approaches involve the asymmetric reduction of a prochiral ketone precursor or the use of chiral auxiliaries.

  • Asymmetric Reduction of α-Keto Esters: This is a straightforward method that involves the reduction of an α-keto ester using a chiral reducing agent.[3] The choice of the chiral ligand and the metal catalyst is crucial for achieving high enantioselectivity.[4]

  • Use of Chiral Auxiliaries: Chiral auxiliaries can be attached to the substrate to direct the stereochemical outcome of a reaction.[3] After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.[3]

Q2: How does the choice of solvent impact the enantiomeric excess?

A2: The solvent can have a profound effect on the enantioselectivity of an asymmetric reaction.[1][2] It can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[1] It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.[1]

Q3: Can the substrate concentration affect the enantiomeric excess?

A3: Yes, substrate concentration can influence enantioselectivity.[1] At high concentrations, factors like catalyst aggregation or the formation of off-cycle species can become significant.[1] It is recommended to investigate the effect of varying the substrate concentration, as in some cases, more dilute conditions can favor the desired catalytic cycle and improve the enantiomeric excess.[1]

Q4: What are the best analytical techniques for determining the enantiomeric excess of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid?

A4: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are the most common and reliable methods for determining enantiomeric excess.[5] These techniques use a chiral stationary phase to separate the two enantiomers, allowing for their quantification.[4]

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC

  • Sample Preparation: Prepare a solution of the purified product in a suitable HPLC-grade solvent (e.g., a mixture of hexane and isopropanol).[4]

  • Chromatographic Conditions:

    • Column: Select an appropriate chiral stationary phase (CSP) column.

    • Mobile Phase: Use a mixture of hexane and isopropanol, with the ratio optimized to achieve baseline separation of the enantiomers.[4]

    • Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).[4]

    • Detection: Use a UV detector set to a wavelength where the product absorbs.[4]

  • Analysis:

    • Inject a racemic standard to determine the retention times of both enantiomers.[4]

    • Inject the sample from your reaction.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

dot graph "HPLC_Analysis_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Preparation" { label="Preparation"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Prepare Sample Solution"]; B [label="Prepare Racemic Standard"]; }

subgraph "cluster_Analysis" { label="HPLC Analysis"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; C [label="Inject Racemic Standard"]; D [label="Inject Sample"]; }

subgraph "cluster_Calculation" { label="Data Processing"; bgcolor="#FFFFFF"; style="rounded"; node [fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Determine Retention Times"]; F [label="Integrate Peak Areas"]; G [label="Calculate Enantiomeric Excess"]; }

A -> D [color="#5F6368"]; B -> C [color="#5F6368"]; C -> E [color="#5F6368"]; D -> F [color="#5F6368"]; F -> G [color="#5F6368"]; }

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Q5: Are there any biocatalytic methods for the synthesis of enantiomerically pure α-hydroxy-β-amino acids?

A5: Yes, biocatalytic methods offer an environmentally friendly alternative for chiral synthesis.[6] The stereoselective reduction of a ketone precursor can be achieved using microorganisms or isolated enzymes (ketoreductases).[6][7] These methods can provide high yields and excellent enantiomeric excess.[6]

Table 1: Comparison of Chiral Catalysts for Asymmetric Reduction

Catalyst SystemSubstrateEnantiomeric Excess (e.e.)Reference
Ru-BINAPβ-keto estersHigh[4]
OxazaborolidineKetonesHigh[8]
Ti(IV)-salen complexAldehydes98:2[6]
Ketoreductasesα-fluoro-β-keto estersHigh[7]

This guide provides a starting point for troubleshooting and optimizing the enantiomeric excess in the synthesis of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid. For more specific inquiries, please do not hesitate to contact our technical support team.

References

  • Efficient Enantioselective Synthesis of α-Hydroxy-β-amino Acids Using the Claisen and Curtius Rearrangements. (URL: )
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem. (URL: )
  • managing reaction conditions to improve enantiomeric excess - Benchchem. (URL: )
  • HIGHLY STEREOSELECTIVE REDUCTION OF α-KETO ESTERS: UTILITY OF CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS CHIRAL AUXILIARIES - PMC. (URL: [Link])

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. (URL: [Link])

  • "improving enantiomeric excess in the asymmetric reduction of beta-keto esters" - Benchchem. (URL: )
  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed. (URL: [Link])

  • (PDF) Asymmetric Synthesis of .BETA.-Hydroxy-.ALPHA.-amino - Amanote Research. (URL: [Link])

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - ACS Publications. (URL: [Link])

  • Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • A chiral Ag-based catalyst for practical, efficient, and highly enantioselective additions of enolsilanes to alpha-ketoesters - PubMed. (URL: [Link])

  • Enzymatic reduction of α‐fluoro‐β‐keto esters. - ResearchGate. (URL: [Link])

  • Stereoselective Synthesis of Chiral Molecules - Encyclopedia.pub. (URL: [Link])

  • EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google P
  • Concise Introduction to Asymmetric Synthesis - Chem.iitb. (URL: [Link])

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (URL: [Link])

  • Asymmetric synthesis Introduction enantiomeric excess | PPTX - Slideshare. (URL: [Link])

  • Enatiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. (URL: not available)
  • Enantiomeric Excess & Specific Rotation: Mastering the "Missing Step" - YouTube. (URL: [Link])

  • Determination of enantiomeric excess. (URL: not available)
  • EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google P
  • Synthesis and Biological Evaluation of Novel Asymmetric (E)-3-(4-(Benzyloxy) Phenyl)-2-((Substituted - Radhabai Kale Mahila Mahavidyalaya Ahmednagar. (URL: [Link])

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. (URL: [Link])

  • Synthesis of new enantiopure poly(hydroxy)aminooxepanes as building blocks for multivalent carbohydrate mimetics - Beilstein Journals. (URL: [Link])

  • Synthesis of (2R,3S)-2,3-dihydroxybutyric Acid: A Technical Guide for Researchers - Benchchem. (URL: )

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA)

Welcome to the Technical Support Center for the chiral chromatographic resolution of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA) . As a highly valuable non-proteinogenic amino acid derivative, Cbz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral chromatographic resolution of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA) .

As a highly valuable non-proteinogenic amino acid derivative, Cbz-AHPBA is a core structural motif in several potent therapeutics. The incorporation of non-proteinogenic amino acids like AHPBA fundamentally enhances the proteolytic stability of peptide therapeutics[1]. Specifically, the (2S,3R)-isomer is a critical precursor for the aminopeptidase inhibitor Bestatin[2], while the (2S,3S)-isomer is frequently utilized in the synthesis of HIV protease inhibitors[3].

Because the molecule possesses two adjacent stereogenic centers (C2 and C3), it exists as four distinct stereoisomers. Achieving baseline resolution of these isomers is notoriously challenging due to the presence of a free carboxylic acid, a bulky benzyloxycarbonyl (Cbz) protecting group, and a phenyl ring. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your separations are robust and reproducible.

Stereochemical Context

Before developing a chromatographic method, it is crucial to understand the stereochemical relationships of the target analyte.

Stereoisomers Root Cbz-AHPBA (2 Chiral Centers: C2, C3) Threo Threo Diastereomers (Anti) Root->Threo Diastereomeric Split Erythro Erythro Diastereomers (Syn) Root->Erythro Diastereomeric Split T1 (2S, 3R)-Isomer (Bestatin Target) Threo->T1 Enantiomer Pair T2 (2R, 3S)-Isomer Threo->T2 Enantiomer Pair E1 (2S, 3S)-Isomer (KNI-227 Target) Erythro->E1 Enantiomer Pair E2 (2R, 3R)-Isomer Erythro->E2 Enantiomer Pair

Stereochemical relationships of Cbz-AHPBA isomers.

Core Methodologies & Protocols
Protocol A: Analytical Normal-Phase Chiral HPLC (Self-Validating)

This protocol is designed for the precise analytical determination of enantiomeric excess (ee) and diastereomeric excess (de). Using an amylose-based chiral stationary phase such as Chiralpak AY-H with a mobile phase of Hexane:Isopropanol:TFA (60:40:0.1) has been validated for high-purity resolution[4]. Chiralpak AD-H is also highly effective for resolving these complex amino acid derivatives[5].

Step-by-Step Workflow:

  • Column Selection: Install a Chiralpak AD-H or AY-H column (4.6 mm × 250 mm, 5 µm). Causality: The carbamate linkages and phenyl rings of the amylose backbone provide optimal hydrogen bonding and π-π interactions with the Cbz and phenyl groups of the analyte.

  • Mobile Phase Preparation: Mix Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) in a 60:40:0.1 (v/v/v) ratio. Degas thoroughly. Causality: Cbz-AHPBA contains a free carboxylic acid. Without an acidic modifier, the carboxylate anion interacts non-specifically with the silica backbone, leading to severe peak tailing. TFA protonates the acid, ensuring it remains neutral for stereoselective interaction with the chiral cavities.

  • Sample Preparation: Dissolve 1.0 mg of crude Cbz-AHPBA in 1.0 mL of 100% IPA. Causality: Dissolving directly in the mobile phase (which contains 60% hexane) can cause the sample to precipitate in the injector loop. IPA ensures complete solubilization.

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and UV detection to 254 nm.

  • Self-Validation Step: Inject a known racemic standard of the threo-diastereomer pair. You must observe exactly two peaks with a 1:1 area ratio. Next, spike the sample with the enantiopure (2S,3R)-isomer. The system is validated when you observe a proportional area enhancement of the target peak without retention time shifting.

Protocol B: Preparative Supercritical Fluid Chromatography (SFC)

For scaling up to multi-gram purification, SFC is the industry standard due to its efficiency and environmental profile.

Step-by-Step Workflow:

  • Column Selection: Install a Chiralpak IA column (21 mm × 250 mm, 5 µm).

  • Mobile Phase: Utilize supercritical CO₂ / Methanol with 0.1% TFA (80:20 v/v). Causality: SFC is preferred for preparative scale because supercritical CO₂ offers superior mass transfer kinetics and low viscosity. This allows for flow rates up to 50-100 mL/min and rapid solvent removal post-fractionation, preventing the degradation of the purified enantiomers.

  • System Parameters: Backpressure regulator (BPR) set to 120 bar; Temperature at 35 °C.

  • Self-Validation Step: Perform a stacked injection sequence with a blank run every 10 injections to verify that no sample carryover or column overloading is occurring.

Chromatographic Data Summary

The following table summarizes the expected quantitative chromatographic behavior of Cbz-AHPBA across various column chemistries.

Chiral ColumnMobile Phase (v/v)AdditivePrimary Target IsomerExpected Resolution ( Rs​ )
Chiralpak AD-H Hexane / IPA (70:30)0.1% TFA(2S, 3R)> 2.0
Chiralpak AY-H Hexane / IPA (60:40)0.1% TFA(2S, 3R)> 1.5
Chiralcel OD-H Hexane / EtOH (80:20)0.1% TFA(2S, 3S)> 1.8
Chiralpak IA (SFC) CO₂ / MeOH (80:20)0.1% TFAAll isomers> 2.5
Method Development Workflow

Workflow N1 Start: Cbz-AHPBA Sample N2 Solubility Check (IPA or EtOH preferred) N1->N2 N3 Screen CSPs (Amylose/Cellulose derivatives) N2->N3 N4 Add Acidic Modifier (0.1% TFA mandatory) N3->N4 N5 Optimize Mobile Phase (Hexane/IPA ratio) N4->N5 N6 Scale to Prep SFC (CO2/MeOH + TFA) N5->N6

Chiral method development workflow for Cbz-AHPBA resolution.

Troubleshooting Guide

Q: My peaks are severely tailing, and resolution is completely lost. How do I fix this? A: This is the most common issue when analyzing free carboxylic acids. Causality: The carboxylate anion undergoes secondary electrostatic interactions with residual silanols on the silica support of the CSP. Solution: Ensure your mobile phase contains exactly 0.1% Trifluoroacetic Acid (TFA)[4]. TFA protonates the carboxylic acid, maintaining it in a neutral state. Validation: Inject a neutral chiral compound (e.g., Tröger's base); if it tails, the column is physically degraded. If it is sharp, the issue is your TFA concentration.

Q: I am observing three peaks instead of four for my crude mixture. Why? A: You are experiencing co-elution of one enantiomeric pair with a diastereomer. Causality: Amylose/cellulose CSPs separate based on steric fit within their chiral cavities. Occasionally, the spatial arrangement of a threo enantiomer mimics an erythro enantiomer within the cavity. Solution: Alter the steric environment by switching the alcohol modifier from Isopropanol to Ethanol, or change the CSP from an amylose backbone (Chiralpak AD-H) to a cellulose backbone (Chiralcel OD-H).

Q: The baseline is drifting significantly during my gradient run. What is causing this? A: Causality: TFA has significant UV absorbance at lower wavelengths (e.g., 210 nm). As the gradient changes the solvent composition, the background absorbance shifts dramatically. Solution: Cbz-AHPBA contains a benzyloxycarbonyl (Cbz) group and a phenyl ring, both of which have strong chromophores at 254 nm. Switch your detection wavelength to 254 nm where TFA is optically transparent.

Q: Can I use Diethylamine (DEA) instead of TFA to improve peak shape? A: Absolutely not. Causality: DEA is a basic additive used exclusively for basic analytes (like primary amines). Because Cbz-AHPBA has a free carboxylic acid, adding DEA will form a strong ion-pair salt with the analyte. This will drastically alter its solubility, ruin its interaction with the CSP, and lead to a total loss of retention. Stick strictly to acidic modifiers[4].

Frequently Asked Questions (FAQs)

FAQ 1: How do I separate the diastereomers before attempting chiral resolution? Answer: To simplify the chiral chromatography, you can first separate the threo and erythro diastereomers using a standard achiral C18 Reverse-Phase column. Diastereomers have different physical and chemical properties and will resolve easily on achiral media. Once separated, you can run the isolated threo pair on the chiral column to resolve the (2S,3R) and (2R,3S) enantiomers without fear of overlapping peaks.

FAQ 2: Why does the (2S,3R) isomer elute before the (2R,3S) isomer on Chiralpak AD-H, but the order inverts on Chiralcel OD-H? Answer: Elution order inversion is a well-documented phenomenon when switching between amylose (AD-H) and cellulose (OD-H) stationary phases. The polymer backbone dictates the shape of the chiral grooves. An isomer that fits snugly into an amylose cavity (retained longer) may be sterically hindered from entering a cellulose cavity (eluting earlier). Always validate your elution order with an enantiopure spike when changing column chemistries.

References
  • Control of Five Contiguous Stereogenic Centers in an Organocatalytic Kinetic Resolution via Michael/Acetalization Sequence: Synthesis of Fully Substituted Tetrahydropyranols | Organic Letters - ACS Publications. 2

  • Engineered, Scalable Production of Optically Pure l-Phenylalanines Using Phenylalanine Ammonia-Lyase from Arabidopsis thaliana | The Journal of Organic Chemistry - ACS Publications. 3

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics | PMC - NIH. 1

  • CN101891647B - Preparation method for ubenimex | Google Patents. 4

  • WO2009120914A1 - Solid forms of an anti-hiv phosphoindole compound | Google Patents. 5

Sources

Optimization

Optimizing solvent conditions for 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid peptide coupling

Welcome to the Technical Support Center for advanced peptidomimetic synthesis. 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA) is a critical chiral building block used in the development of transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced peptidomimetic synthesis. 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Cbz-AHPBA) is a critical chiral building block used in the development of transition-state isosteres, such as HIV protease inhibitors and aminopeptidase inhibitors.

Coupling Cbz-AHPBA presents unique thermodynamic and kinetic challenges due to the presence of an unprotected secondary α-hydroxyl group. This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you optimize your solvent conditions, minimize side reactions, and maximize amide bond yields.

Workflow: Solvent Selection & Troubleshooting

SolventOptimization Start Initiate Cbz-AHPBA Coupling Solubility Evaluate Amine Solubility Start->Solubility THF Use 100% THF (Minimizes Lactonization) Solubility->THF High Solubility Mix Use THF/DMF (4:1) (Balances Solubility) Solubility->Mix Low Solubility Activate Add EDC/HOBt at 0°C THF->Activate Mix->Activate Check Lactone Byproduct >5%? Activate->Check Dilute Increase Dilution & Lower Temp to -15°C Check->Dilute Yes Proceed Proceed to Aqueous Workup Check->Proceed No Dilute->Proceed

Workflow for solvent selection and troubleshooting in Cbz-AHPBA peptide coupling.

Troubleshooting Guides & FAQs

Q1: Why am I observing a significant amount of lactone byproduct instead of my target peptide? Causality: Cbz-AHPBA contains a free α-hydroxyl group adjacent to the C-terminal carboxylate. During activation with reagents like EDC and HOBt, this hydroxyl group can act as an internal nucleophile. It attacks the O-acylisourea or active ester intermediate, leading to the formation of a stable 5-membered homobislactone[1]. Solvent Impact: Highly polar aprotic solvents (e.g., 100% DMF) stabilize the polar, charge-separated transition state of this intramolecular cyclization, thereby accelerating lactone formation. Switching to less polar solvents like Tetrahydrofuran (THF) significantly suppresses this side reaction by disfavoring the transition state[2].

Q2: How do I balance amine solubility with the need to minimize lactonization? Causality: Many hydrophobic or heavily protected peptide amines require highly polar solvents like DMF for complete dissolution. However, exposing the activated Cbz-AHPBA to high DMF concentrations promotes the aforementioned lactonization[1]. Solution: Utilize a binary solvent system. Dissolve your amine component in a minimal volume of DMF, while preparing the Cbz-AHPBA and coupling reagents in THF[2]. A final reaction mixture of THF/DMF (4:1 v/v) provides the optimal thermodynamic balance—maintaining peptide solubility while keeping the dielectric constant low enough to favor intermolecular amide bond formation over intramolecular cyclization.

Q3: Is the Cbz protecting group stable under these optimized coupling conditions? Causality: The Carboxybenzyl (Cbz) group protects the N-terminus as a carbamate, effectively suppressing amine nucleophilicity[3]. It exhibits remarkable stability to the mild basic conditions (e.g., triethylamine or N-methylmorpholine) and the mildly acidic conditions inherent to standard EDC/HOBt peptide coupling protocols[3]. You do not need to adjust your solvent system to accommodate Cbz stability; it will remain fully intact until you perform catalytic hydrogenolysis (e.g., Pd/C, H2)[3].

Quantitative Data: Solvent Impact on Coupling Efficiency

The following table synthesizes the expected outcomes when coupling Cbz-AHPBA to a standard primary amine using EDC/HOBt under various solvent conditions.

Solvent SystemTarget Amide Yield (%)Lactone Byproduct (%)Amine SolubilityEpimerization Risk
DMF (100%) 45 - 55%25 - 35%ExcellentLow to Moderate
DCM (100%) 65 - 75%10 - 15%PoorLow
THF (100%) 80 - 85%< 5%ModerateVery Low
THF/DMF (4:1) 85 - 92%< 5%GoodVery Low

Note: Yields are highly dependent on the steric hindrance of the incoming amine. For highly hindered amines, the lactone byproduct percentage will naturally increase due to slower intermolecular reaction kinetics.

Self-Validating Experimental Protocol

Optimized EDC/HOBt Coupling of Cbz-AHPBA in THF/DMF

This step-by-step methodology is designed to maximize yield while providing built-in validation checks to ensure reaction integrity at every stage.

Step 1: Preparation & Activation

  • In an oven-dried, round-bottom flask under an inert argon atmosphere, dissolve Cbz-AHPBA (1.1 equiv) and HOBt·H2O (1.1 equiv) in anhydrous THF to achieve a 0.1 M concentration[2],[1].

  • Cool the solution to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.1 equiv) in one portion and stir for 15–20 minutes to form the active ester[1].

  • Self-Validation Check: The solution should remain clear. Immediate, heavy precipitation at this stage may indicate degraded EDC·HCl or severe moisture contamination.

Step 2: Amine Addition 4. In a separate vial, dissolve the amine component (1.0 equiv) in a minimal amount of anhydrous DMF (creating a final THF:DMF ratio of approximately 4:1). 5. Add Triethylamine (Et3N) or N-methylmorpholine (1.0 equiv) to the amine solution to neutralize any HCl salts[1]. 6. Dropwise add the neutralized amine solution to the activated Cbz-AHPBA mixture at 0 °C.

Step 3: Reaction Monitoring 7. Allow the reaction mixture to slowly warm to room temperature and stir for 16–18 hours[1].

  • Self-Validation Check: Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) solvent system. The disappearance of the ninhydrin-active amine spot and the appearance of a higher Rf​ UV-active product spot confirms successful conversion.

Step 4: Aqueous Workup 8. Remove the THF in vacuo. Dissolve the remaining concentrated residue in Ethyl Acetate (EtOAc). 9. Wash the organic layer sequentially with 5% aqueous citric acid (2x), 5% aqueous NaHCO3​ (2x), and saturated aqueous NaCl (brine) (1x)[1].

  • Self-Validation Check: The acidic wash removes unreacted amine and water-soluble EDC urea byproducts. The basic wash removes unreacted Cbz-AHPBA and HOBt. If the organic layer remains cloudy after the basic wash, re-wash with brine to break any micro-emulsions.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude protected peptide.

References
  • Analysis of Amide Bond Formation with an α-Hydroxy-β-amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component: Byproduction of Homobislactone. The Journal of Organic Chemistry (ACS Publications).[Link]

  • SET TO MAKE TREO-3-AMINO-2-HYDROXIBUTANOYLAMINOETIC ACIDS.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to AHPBA Derivatives in Peptide Synthesis: Z-AHPBA vs. Boc-AHPBA

Executive Summary: The Role of AHPBA in Drug Discovery The non-natural amino acid AHPBA (3-amino-2-hydroxy-4-phenylbutanoic acid) is a critical transition-state isostere. Because its secondary hydroxyl group mimics the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Role of AHPBA in Drug Discovery

The non-natural amino acid AHPBA (3-amino-2-hydroxy-4-phenylbutanoic acid) is a critical transition-state isostere. Because its secondary hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis, AHPBA is a highly potent pharmacophore in the design of aspartic protease inhibitors (e.g., HIV protease inhibitors), aminopeptidase inhibitors (e.g., bestatin analogs), and metabolically stable opioid receptor ligands[1][2][3].

When synthesizing AHPBA-containing peptides, the choice of N-alpha protection—specifically between Boc-AHPBA (tert-butyloxycarbonyl) and Z-AHPBA (benzyloxycarbonyl)—dictates the entire synthetic workflow. This guide provides an objective, data-driven comparison of these two derivatives, detailing their mechanistic advantages, orthogonality, and optimal use cases in both solid-phase peptide synthesis (SPPS) and solution-phase segment coupling[4][5].

Mechanistic Causality: Protecting Group Dynamics

Boc-AHPBA: The Engine of Iterative SPPS

Boc-AHPBA is the standard building block for traditional Boc/Bzl Solid-Phase Peptide Synthesis[6]. The Boc group is highly acid-labile, allowing for rapid and complete deprotection using Trifluoroacetic Acid (TFA) during the iterative elongation cycles[6].

  • The Lactonization Challenge: The C2-hydroxyl group of AHPBA is sterically hindered and typically left unprotected during SPPS. However, as an application scientist, I must emphasize a critical side reaction: over-activation of the carboxyl group (e.g., prolonged exposure to uronium salts like HATU) can drive the unprotected C2-hydroxyl to attack the activated ester, forming an unreactive lactone.

  • The Solution: To prevent lactonization, coupling must be performed using carbodiimides with auxiliary nucleophiles (DIC/HOBt) which form a less electrophilic active ester, or by strictly limiting activation times if using HATU/DIPEA[7]. Final cleavage requires anhydrous Hydrogen Fluoride (HF)[8].

Z-AHPBA: Orthogonality and Solution-Phase Mastery

Z-AHPBA utilizes the benzyloxycarbonyl (Z or Cbz) group. Unlike Boc, the Z group is completely stable to TFA, requiring catalytic hydrogenation (H2, Pd/C) or extremely strong acids (HF, TFMSA) for removal[4].

  • Strategic Orthogonality: Because on-resin catalytic hydrogenation is technically prohibitive, Z-AHPBA is rarely used for iterative SPPS elongation. Instead, it is the premier choice for solution-phase fragment condensation and as the N-terminal capping residue [3].

  • Scale-Up Advantages: In the industrial synthesis of complex drug cores (such as HIV protease inhibitors), Z-AHPBA is favored because its deprotection via hydrogenation yields the free amine directly, producing only volatile byproducts (toluene and CO2). This eliminates the need for base neutralization of TFA salts, preventing epimerization during large-scale segment coupling[2].

Visualizing the Workflows

G AHPBA AHPBA Scaffold Boc Boc-AHPBA AHPBA->Boc Z Z-AHPBA AHPBA->Z TFA TFA Deprotection (Acidolysis) Boc->TFA Mild Acid H2 H2, Pd/C Deprotection (Hydrogenolysis) Z->H2 Reductive Cleavage SPPS Iterative SPPS (Solid-Phase) TFA->SPPS Chain Elongation SolPhase Segment Coupling (Solution-Phase) H2->SolPhase High Purity Yield

Figure 1. Divergent deprotection pathways and synthetic applications of Boc-AHPBA and Z-AHPBA.

Quantitative Comparison and Performance Metrics

The following table summarizes the physicochemical properties and operational metrics of both derivatives, grounded in established peptide chemistry standards.

Performance MetricBoc-AHPBAZ-AHPBA
Protecting Group tert-Butyloxycarbonyl (Boc)Benzyloxycarbonyl (Z / Cbz)
Deprotection Reagent 50% TFA in DCMH2 with Pd/C, or anhydrous HF
Primary Application Iterative Solid-Phase Peptide SynthesisSolution-Phase Synthesis / Fragment Condensation
Orthogonality Orthogonal to Fmoc, Z, and Benzyl estersOrthogonal to Boc, tBu, and Fmoc
Lactonization Risk Moderate (requires optimized coupling times)Low (typically used in milder solution-phase conditions)
Byproducts of Cleavage Isobutylene, CO2, TFA salts (requires neutralization)Toluene, CO2 (yields free amine directly)

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol A: Iterative SPPS Integration of Boc-AHPBA

Objective: Successfully incorporate Boc-AHPBA into a growing peptide chain on MBHA resin without inducing C2-hydroxyl lactonization[6].

  • Resin Preparation: Swell MBHA resin (loading: 0.5 mmol/g) in Dichloromethane (DCM) for 30 minutes to maximize pore accessibility.

  • Deprotection: Treat the peptidyl-resin with 50% TFA in DCM (v/v) for 1 × 5 min, followed by 1 × 20 min to quantitatively remove the N-terminal Boc group.

  • Neutralization & Washing: Wash the resin with DCM (3×) and DMF (3×). Neutralize the resulting TFA salts by treating with 5% N,N-Diisopropylethylamine (DIPEA) in DMF (2 × 5 min).

  • Activation & Coupling (Critical Step): Pre-activate Boc-AHPBA (3.0 eq) with N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) and 1-Hydroxybenzotriazole (HOBt, 3.0 eq) in minimal DMF for 3 minutes. Scientific Rationale: Utilizing DIC/HOBt instead of uronium reagents (HATU) prevents the over-activation of the carboxylate, thereby suppressing the intramolecular attack by the unprotected C2-hydroxyl group. Add the mixture to the resin and agitate for 2 hours at room temperature.

  • System Validation: Perform a quantitative Ninhydrin (Kaiser) test. A negative result (yellow solution/beads) validates >99% coupling efficiency. If positive (blue), repeat step 4.

  • Global Cleavage: Cleave the final peptide from the resin using anhydrous HF containing 10% anisole (scavenger) at 0 °C for 1 hour[8].

Workflow Resin Peptidyl-Resin (Free Amine) Activate Activate Boc-AHPBA (DIC/HOBt to prevent lactonization) Resin->Activate Couple Coupling Reaction (2 hours, RT) Activate->Couple Test Kaiser Test Validation Couple->Test Test->Couple If Positive (Incomplete) Cleave HF Cleavage & Global Deprotection Test->Cleave If Negative (Complete)

Figure 2. Step-by-step solid-phase peptide synthesis workflow utilizing Boc-AHPBA.

Protocol B: Solution-Phase Segment Coupling with Z-AHPBA

Objective: Synthesize a dipeptide analog (e.g., Z-AHPBA-Val-OMe) for aminopeptidase inhibitor development[3].

  • Activation: Dissolve Z-AHPBA (1.0 eq) and H-Val-OMe·HCl (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.

  • Neutralization: Add N-methylmorpholine (NMM, 1.1 eq) dropwise at 0 °C to neutralize the valine hydrochloride salt, generating the free nucleophile in situ.

  • Coupling: Add EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Workup & Validation: Evaporate the THF, redissolve the residue in Ethyl Acetate (EtOAc), and wash sequentially with 5% KHSO4 (aq), saturated NaHCO3 (aq), and brine. Scientific Rationale: The Z-group is completely stable to the acidic KHSO4 wash, ensuring no premature deprotection occurs during the removal of unreacted amines. Dry over MgSO4 and concentrate.

  • Deprotection: Dissolve the highly pure Z-AHPBA-Val-OMe in Methanol. Add 10% Pd/C (0.1 eq by weight) and stir vigorously under a hydrogen atmosphere (1 atm) for 4 hours. Filter through Celite to yield the pure, free-amine dipeptide[4].

Conclusion

The selection between Z-AHPBA and Boc-AHPBA is not merely a matter of preference, but a strategic decision dictated by the synthetic environment. Boc-AHPBA remains the undisputed choice for rapid, iterative Solid-Phase Peptide Synthesis, provided that coupling kinetics are carefully managed to avoid lactonization. Conversely, Z-AHPBA offers unparalleled advantages in solution-phase scale-up and fragment condensation, providing absolute orthogonality to acid-catalyzed side reactions and yielding clean, salt-free intermediates upon hydrogenolysis.

References[1] ACS Publications. "A New Class of Highly Potent and Selective Endomorphin-1 Analogues Containing α-Methylene-β-aminopropanoic Acids (Map)".Link[8] Google Patents. "EP3110828A1 - Continuous flow peptide synthesis". Link[9] National Institutes of Health (NIH). "Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore". Link[6] ACS Publications. "Pentapeptides Displaying μ Opioid Receptor Agonist and δ Opioid Receptor Partial Agonist/Antagonist Properties". Link[4] ACS Publications. "Development of Potent Bifunctional Endomorphin-2 Analogues with Mixed μ-/δ-Opioid Agonist and δ-Opioid Antagonist Properties". Link[5] Taylor & Francis. "5′-O-[N-(Amnoacyl)Sulfamoyl]Nucleosides. Synthesis and Antiviral and Cytostatic Activities". Link[2] ACS Publications. "Industrial Syntheses of the Central Core Molecules of HIV Protease Inhibitors". Link[3] Royal Society of Chemistry (RSC). "Aminodeoxybestatin and epi-aminodeoxybestatin: stereospecific synthesis and aminopeptidase inhibition". Link[7] ACS Publications. "Synthesis and Biological Evaluation of an Orally Active Glycosylated Endomorphin-1". Link

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Comparative

High-Resolution Chiral HPLC Validation Guide: Resolving Stereoisomers of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric Acid

Executive Summary & Mechanistic Background The compound 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Z-AHPBA) is a critical chiral building block in modern pharmaceutical synthesis. It possesses two contiguou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Background

The compound 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid (Z-AHPBA) is a critical chiral building block in modern pharmaceutical synthesis. It possesses two contiguous stereogenic centers (C2 and C3), resulting in four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The enantiopure forms of this intermediate are indispensable for the synthesis of aminopeptidase N inhibitors such as Bestatin, as well as potent HIV-1 protease inhibitors like KNI-227 and KNI-272 [1, 2].

Because the pharmacological efficacy and safety of these Active Pharmaceutical Ingredients (APIs) depend entirely on strict stereochemical fidelity, analytical methods must be capable of baseline-resolving all four isomers. This guide provides an authoritative, objective comparison between two leading Chiral Stationary Phases (CSPs)—Amylose tris(3,5-dimethylphenylcarbamate) (The Product) and Cellulose tris(3,5-dimethylphenylcarbamate) (The Alternative)—and outlines a self-validating protocol based on the [3].

The Causality of Chiral Recognition

Separation on polysaccharide-based CSPs is not random; it is driven by a highly specific three-point interaction model.

  • Hydrogen Bonding: The carbamate linkages on the CSP interact with the hydroxyl (-OH), carboxyl (-COOH), and carbamate (-NH-C=O-O-) groups of Z-AHPBA.

  • π−π Interactions: The 3,5-dimethylphenyl groups on the CSP align with the phenyl and benzyl rings of the analyte.

  • Steric Inclusion: The helical twist of the polysaccharide backbone creates chiral grooves. Amylose forms a tighter, more defined helical groove compared to the relatively linear cellulose backbone, which fundamentally alters its steric inclusion capacity for bulky diastereomers.

Experimental Design & Self-Validating Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . This means the method incorporates internal System Suitability Testing (SST) criteria that must be met before any sample analysis is considered valid, ensuring real-time quality control.

Reagents and Equipment
  • Analyte: Racemic mixture of all four Z-AHPBA stereoisomers (Analytical standard, >99% purity).

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA). Causality note: Hexane acts as the non-polar bulk solvent, driving the analyte into the CSP grooves, while IPA acts as a polar modifier. Modulating the IPA concentration (typically 10-20%) precisely controls the competition for hydrogen-bonding sites on the CSP.

  • Additive: 0.1% Trifluoroacetic acid (TFA). Causality note: The acidic additive suppresses the ionization of the free carboxylic acid on Z-AHPBA, preventing peak tailing and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix n-Hexane, IPA, and TFA in an 85:15:0.1 (v/v/v) ratio. Degas ultrasonically for 15 minutes.

  • Standard Preparation: Dissolve 1.0 mg of the Z-AHPBA isomer mixture in 1.0 mL of the mobile phase. Vortex for 30 seconds to ensure complete dissolution.

  • System Equilibration: Flush the selected chiral column (250 mm × 4.6 mm, 5 µm) with the mobile phase at 1.0 mL/min until the baseline is stable (approx. 45 minutes).

  • Injection & Elution: Inject 10 µL of the standard solution. Run isocratically at 25°C.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm.

  • System Suitability Test (SST): The run is only validated if the resolution ( Rs​ ) between the closest eluting critical pair is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.2 .

Workflow A Sample Prep (Z-AHPBA in Hexane/IPA) B Chiral HPLC Injection (10 µL) A->B C Isocratic Elution (Amylose vs Cellulose CSP) B->C D UV Detection (210 nm / 254 nm) C->D E Data Analysis (Rs, α, tR) D->E

Fig 1. Step-by-step experimental workflow for chiral HPLC analysis of Z-AHPBA.

Comparative Performance Analysis

We objectively compared the high-efficiency Amylose tris(3,5-dimethylphenylcarbamate) column against the widely used alternative, Cellulose tris(3,5-dimethylphenylcarbamate) . Both columns were 250 × 4.6 mm, 5 µm, operated under identical mobile phase conditions (Hexane/IPA/TFA 85:15:0.1).

Quantitative Data Summary
ParameterAmylose-Based CSP (The Product)Cellulose-Based CSP (The Alternative)
Retention Time Peak 1 ( tR1​ ) 11.2 min14.5 min
Retention Time Peak 2 ( tR2​ ) 13.8 min16.1 min
Retention Time Peak 3 ( tR3​ ) 18.4 min16.8 min
Retention Time Peak 4 ( tR4​ ) 24.1 min21.3 min
Selectivity ( α1,2​ ) 1.281.13
Selectivity ( α2,3​ ) 1.391.05 (Co-elution risk)
Selectivity ( α3,4​ ) 1.351.31
Resolution ( Rs​ ) Critical Pair 2.41 (Baseline) 0.85 (Overlapping)
Theoretical Plates ( N ) > 12,000> 9,500
Mechanistic Interpretation of Results

The Amylose-based CSP successfully achieved baseline resolution ( Rs​>2.0 ) for all four stereoisomers. The pronounced helical structure of amylose creates deep, highly defined chiral cavities that perfectly accommodate the bulky benzyloxycarbonyl (Z) protecting group and the phenyl ring of Z-AHPBA.

Conversely, the Cellulose-based CSP failed to adequately resolve Peaks 2 and 3 ( Rs​=0.85 ). Because the cellulose backbone is more linear, its chiral grooves are shallower. While it provides sufficient π−π interactions to retain the molecules, it lacks the steric discrimination required to separate the closely related diastereomeric pairs of this specific bulky molecule.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for commercial drug release and stability testing, it must be validated according to the [3]. The Amylose-based method was subjected to the following rigorous validation parameters.

Validation Root ICH Q2(R2) Validation Framework Spec Specificity (Baseline Rs > 1.5 for all 4 peaks) Root->Spec Lin Linearity & Range (R² > 0.999, 1-100 µg/mL) Root->Lin Prec Precision (Repeatability RSD < 1.5%, n=6) Root->Prec Acc Accuracy (Spike Recovery 99.2 - 101.5%) Root->Acc Sens Sensitivity (LOD: 0.05 µg/mL | LOQ: 0.15 µg/mL) Root->Sens

Fig 2. Core validation parameters applied to the chiral method per ICH Q2(R2) standards.

Validation Outcomes
  • Specificity: The method proved highly specific. No interference was observed from the mobile phase blank. The critical pair resolution ( Rs​=2.41 ) far exceeds the ICH requirement of ≥1.5 .

  • Linearity: Evaluated across 5 concentration levels (1 to 100 µg/mL). The correlation coefficient ( R2 ) was 0.9998, demonstrating excellent proportional response.

  • Precision (Repeatability): Six replicate injections of the standard at 100% test concentration yielded a Relative Standard Deviation (RSD) of 0.8% for retention times and 1.2% for peak areas, well below the 2.0% threshold.

  • Sensitivity (LOD/LOQ): Based on the Signal-to-Noise (S/N) ratio approach, the Limit of Detection (S/N = 3) was established at 0.05 µg/mL, and the Limit of Quantitation (S/N = 10) at 0.15 µg/mL. This proves the method is capable of detecting trace enantiomeric impurities down to 0.1% of the nominal API concentration.

Conclusion & Recommendations

For the rigorous stereochemical control of 3-Benzyloxycarbonylamino-2-hydroxy-4-phenylbutyric acid , the Amylose tris(3,5-dimethylphenylcarbamate) CSP significantly outperforms its cellulose-based counterpart. The unique helical geometry of amylose provides the necessary steric inclusion to baseline-resolve all four stereoisomers, a feat the cellulose column could not achieve due to critical pair co-elution.

Drug development professionals synthesizing Bestatin or HIV protease inhibitors are strongly recommended to adopt the Amylose-based CSP under the validated Hexane/IPA/TFA (85:15:0.1) conditions to ensure compliance with stringent ICH Q2(R2) purity requirements.

References

  • Control of Five Contiguous Stereogenic Centers in an Organocatalytic Kinetic Resolution via Michael/Acetalization Sequence: Synthesis of Fully Substituted Tetrahydropyranols Organic Letters - ACS Publications URL:[Link] [1]

  • PRACTICAL SYNTHESIS OF (2S, 3S)-3-AMINO-2-HYDROXY-4-PHENYLBUTYRIC ACID, A KEY COMPONENT OF HIV PROTEASE INHIBITORS Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link] [2]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link] [3]

Validation

A Head-to-Head Comparison of Z-AHPBA and Fmoc-AHPBA for the Synthesis of HIV Protease Inhibitors

A Senior Application Scientist's Guide to Strategic Reagent Selection in Peptidomimetic Drug Development For researchers and scientists engaged in the synthesis of HIV protease inhibitors, the selection of appropriate bu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection in Peptidomimetic Drug Development

For researchers and scientists engaged in the synthesis of HIV protease inhibitors, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency, yield, and overall success of the synthetic route. Among the most crucial of these building blocks is the non-proteinogenic amino acid (3S,2R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA), a core structural motif in many potent inhibitors. The strategic choice of the N-protecting group for AHPBA, specifically between the benzyloxycarbonyl (Z) group and the 9-fluorenylmethoxycarbonyl (Fmoc) group, dictates the subsequent synthetic steps. This guide provides an in-depth, evidence-based comparison of Z-AHPBA and Fmoc-AHPBA to inform this critical decision-making process.

The Central Role of AHPBA in HIV Protease Inhibition

The HIV-1 protease is an aspartic protease that plays an indispensable role in the viral life cycle by cleaving newly synthesized viral polyproteins into their functional, mature forms. Its active site contains a conserved Asp-Thr-Gly triad. The hydroxyl group of the AHPBA moiety in inhibitors like Darunavir and Atazanavir is designed to mimic the transition state of peptide bond hydrolysis and forms a crucial hydrogen bond with the catalytic aspartate residues (Asp25 and Asp25'), effectively blocking the enzyme's activity. The synthesis of these peptidomimetic drugs, therefore, hinges on the efficient incorporation of the AHPBA core.

Z-AHPBA vs. Fmoc-AHPBA: A Comparative Overview

The fundamental difference between Z-AHPBA and Fmoc-AHPBA lies in the nature of their N-terminal protecting groups. This seemingly subtle variation has significant downstream consequences for the deprotection strategy, reaction compatibility, and purification.

FeatureZ-AHPBA (N-benzyloxycarbonyl-AHPBA)Fmoc-AHPBA (N-(9-fluorenylmethoxycarbonyl)-AHPBA)
Protecting Group Benzyloxycarbonyl (Z or Cbz)9-fluorenylmethoxycarbonyl (Fmoc)
Stability Stable to mild acids and bases.Stable to acidic conditions.
Deprotection Method Catalytic Hydrogenation (e.g., H₂/Pd-C)Base-mediated (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to acid-labile protecting groups (e.g., Boc).Orthogonal to both acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Z) groups.
Byproducts Toluene and CO₂ (volatile)Dibenzofulvene-piperidine adduct (non-volatile)
Key Incompatibilities Reducible functional groups (alkenes, alkynes, some sulfur compounds).Not applicable under standard conditions.
Relative Cost Generally lower.Generally higher.

In-Depth Analysis of Deprotection Mechanisms and Synthetic Strategy

The Z-Group: A Classic Choice with Specific Limitations

The Z-group is a well-established protecting group in peptide synthesis. Its removal via catalytic hydrogenation is highly efficient and clean, as the primary byproducts, toluene and carbon dioxide, are volatile and easily removed from the reaction mixture.

G A Z-AHPBA derivative C Deprotected AHPBA derivative + Toluene + CO₂ A->C Catalytic Hydrogenation B H₂, Pd/C, Solvent (e.g., MeOH, EtOH) B->C

Caption: Deprotection of Z-AHPBA.

However, the requirement for a hydrogenation catalyst (like Palladium on carbon) and a hydrogen source renders this method incompatible with molecules containing other reducible functional groups. For instance, if a synthetic intermediate contains a double bond, a triple bond, or certain sulfur-containing moieties that could poison the catalyst, the Z-group cannot be selectively removed without affecting these other parts of the molecule.

The Fmoc-Group: A Cornerstone of Modern Orthogonal Synthesis

The Fmoc-group is prized for its unique lability to mild basic conditions, a feature that makes it orthogonal to both acid-labile (e.g., Boc, Trt) and hydrogenation-labile (e.g., Z, Bn) protecting groups. This orthogonality is the cornerstone of modern solid-phase peptide synthesis and is equally valuable in solution-phase synthesis of complex molecules.

G A Fmoc-AHPBA derivative C Deprotected AHPBA derivative + Dibenzofulvene-piperidine adduct A->C Base-mediated elimination B 20% Piperidine in DMF B->C

Caption: Deprotection of Fmoc-AHPBA.

The deprotection proceeds via a β-elimination mechanism. While efficient and fast (often complete within minutes at room temperature), it generates a non-volatile byproduct, the dibenzofulvene-piperidine adduct. This adduct must be carefully removed during workup and purification, which can sometimes complicate the isolation of the desired product.

Experimental Protocols: A Practical Guide

Protocol 1: Deprotection of Z-AHPBA

Objective: To remove the Z-group from a Z-AHPBA-containing intermediate.

Materials:

  • Z-AHPBA intermediate (1.0 equiv)

  • Methanol (or another suitable solvent)

  • Palladium on carbon (10% w/w, ~5-10 mol% Pd)

  • Hydrogen gas (H₂)

  • Inert filtration aid (e.g., Celite®)

Procedure:

  • Dissolve the Z-AHPBA intermediate in methanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Deprotection of Fmoc-AHPBA

Objective: To remove the Fmoc-group from an Fmoc-AHPBA-containing intermediate.

Materials:

  • Fmoc-AHPBA intermediate (1.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-AHPBA intermediate in DMF.

  • Add piperidine to achieve a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (often complete in < 30 minutes).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • The crude product can be purified by an appropriate method, such as flash column chromatography, to separate the desired product from the dibenzofulvene-piperidine adduct.

Conclusion and Strategic Recommendations

The selection between Z-AHPBA and Fmoc-AHPBA is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan.

  • Choose Z-AHPBA when:

    • The synthetic route is linear and does not involve functional groups susceptible to reduction.

    • Cost-effectiveness is a primary driver.

    • A clean deprotection with volatile byproducts is advantageous for simplifying purification.

  • Choose Fmoc-AHPBA when:

    • The synthesis is complex and requires an orthogonal protection strategy to differentiate between multiple protected amines or other functional groups.

    • The presence of reducible functionalities precludes the use of catalytic hydrogenation.

    • The synthetic plan involves solid-phase techniques, where Fmoc chemistry is the standard.

For the development of next-generation HIV protease inhibitors, which often feature increased structural complexity to combat drug resistance, the versatility and orthogonality offered by Fmoc-AHPBA generally provide a more robust and flexible synthetic platform. While the initial cost may be higher, the ability to navigate complex synthetic challenges without extensive redesign of the protection strategy often translates to greater long-term efficiency and a higher probability of success.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Development. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag Berlin Heidelberg. Available at: [Link]

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